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  • Product: Methyl (diethoxyphosphoryl)(hydroxyimino)acetate
  • CAS: 106052-18-0

Core Science & Biosynthesis

Foundational

Synthesis pathways for Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

Title: Synthesis Pathways for Methyl (diethoxyphosphoryl)(hydroxyimino)acetate: A Technical Guide for Advanced Phosphonate Functionalization Introduction Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (CAS: 106052-18-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis Pathways for Methyl (diethoxyphosphoryl)(hydroxyimino)acetate: A Technical Guide for Advanced Phosphonate Functionalization

Introduction Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (CAS: 106052-18-0), also known in literature as diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate, is a highly specialized bifunctional reagent. Featuring both an active phosphonate ester and an oxime moiety, it serves as a critical Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective synthesis of α,β -dehydroamino acids. These dehydroamino acids are indispensable building blocks in the development of constrained peptides, peptidomimetics, and targeted therapeutics.

This technical guide explores the mechanistic causality, comparative efficacy, and step-by-step experimental protocols for the two primary synthesis pathways of this compound: the direct nitrosation of active methylenes and the Michaelis-Arbuzov rearrangement.

Mechanistic Overview & Pathway Selection

The synthesis of α -(hydroxyimino)phosphonates requires the precise installation of an oxime group adjacent to a phosphonyl center. The selection of the synthetic route depends heavily on precursor availability and the desired scale of production.

The Direct Nitrosation Pathway (Preferred)

The most robust and atom-economical method involves the direct nitrosation of methyl (diethoxyphosphoryl)acetate. The active methylene group, flanked by the electron-withdrawing methyl ester and diethoxyphosphoryl groups, is highly acidic.

Causality of Reagents: Glacial acetic acid is utilized not merely as a solvent, but as a proton source to react with sodium nitrite ( NaNO2​ ), generating the highly electrophilic nitrosonium ion ( NO+ ) in situ. The acid also catalyzes the enolization of the phosphonoacetate. The electrophilic attack of NO+ on the enol forms a transient C-nitroso intermediate, which rapidly and irreversibly tautomerizes to the thermodynamically stable oxime (hydroxyimino) form [1].

Mechanism A Methyl (diethoxyphosphoryl)acetate (Active Methylene) B Enol/Enolate Intermediate A->B Acid-catalyzed Enolization D C-Nitroso Intermediate B->D C-N Bond Formation C Nitrosonium Ion (NO+) (From NaNO2 + AcOH) C->B Electrophilic Attack E Methyl (diethoxyphosphoryl) (hydroxyimino)acetate D->E Irreversible Tautomerization

Fig 1. Mechanistic pathway of the nitrosation of methyl (diethoxyphosphoryl)acetate.

The Michaelis-Arbuzov Pathway (Alternative)

An alternative route utilizes the Michaelis-Arbuzov reaction between triethyl phosphite and methyl 2-chloro-2-(hydroxyimino)acetate.

Causality of Reagents: Triethyl phosphite acts as a potent nucleophile, attacking the α -carbon of the chlorooxime. The resulting phosphonium intermediate is unstable and undergoes dealkylation via the nucleophilic attack of the displaced chloride ion on an ethyl group. This drives the reaction forward by expelling ethyl chloride as a gas. Heating (80–100 °C) is required to overcome the activation energy of the dealkylation step and to continuously remove the volatile ethyl chloride, shifting the equilibrium strictly toward the product [2].

Arbuzov S1 Methyl 2-chloro-2- (hydroxyimino)acetate S3 Heating (80-100 °C) Arbuzov Rearrangement S1->S3 S2 Triethyl Phosphite (Neat or Toluene) S2->S3 S4 Target Phosphonate + Ethyl Chloride (gas) S3->S4

Fig 2. Michaelis-Arbuzov reaction workflow for oxime-phosphonate synthesis.

Comparative Analysis of Synthesis Pathways

To assist in route selection, the quantitative and operational parameters of both pathways are summarized below. The nitrosation route is generally preferred for its milder conditions and higher yields.

ParameterNitrosation PathwayMichaelis-Arbuzov Pathway
Starting Materials Methyl (diethoxyphosphoryl)acetate, NaNO₂Methyl 2-chloro-2-(hydroxyimino)acetate, P(OEt)₃
Typical Yield 75% – 85%60% – 70%
Reaction Temperature 0 °C to Room Temperature80 °C to 100 °C
Primary Byproducts Sodium acetate, waterEthyl chloride (gas)
Scalability Excellent (Standard batch cooling)Moderate (Requires ventilation for EtCl gas)
Atom Economy HighModerate (Loss of EtCl)

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity and high-purity yields.

Protocol A: Direct Nitrosation of Methyl (diethoxyphosphoryl)acetate

This protocol utilizes mild aqueous-organic conditions to prevent the over-oxidation of the oxime product.

Materials:

  • Methyl (diethoxyphosphoryl)acetate (1.0 eq, 10 mmol)

  • Sodium nitrite ( NaNO2​ ) (1.2 eq, 12 mmol)

  • Glacial acetic acid (15 mL)

  • Distilled water (5 mL)

  • Ethyl acetate (EtOAc) and saturated NaHCO3​ for extraction.

Step-by-Step Methodology:

  • Initiation & Cooling: Dissolve 10 mmol of methyl (diethoxyphosphoryl)acetate in 15 mL of glacial acetic acid in a 50 mL round-bottom flask. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures prevent the decomposition of the transient nitrosonium ion and mitigate the exothermic nature of the reaction.

  • Reagent Addition: Dissolve 12 mmol of NaNO2​ in 5 mL of distilled water. Add this aqueous solution dropwise to the stirring acetic acid mixture over 30 minutes. A pale blue/green color may momentarily appear, indicating the formation of the nitroso intermediate.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc solvent system. The product oxime will stain yellow/brown with iodine or KMnO4​ , validating the consumption of the starting material.

  • Quenching & Neutralization: Pour the reaction mixture into 50 mL of ice water. Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase reaches a pH of ~7. Causality: Complete removal of acetic acid is critical, as residual acid will degrade the phosphonate ester during concentration.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield Methyl (diethoxyphosphoryl)(hydroxyimino)acetate as a viscous oil or crystalline solid (mixture of E/Z isomers) [3].

Protocol B: Michaelis-Arbuzov Reaction

This protocol is utilized when the chlorooxime precursor is more readily available than the phosphonoacetate.

Materials:

  • Methyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq, 10 mmol)

  • Triethyl phosphite ( P(OEt)3​ ) (1.1 eq, 11 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 10 mmol of methyl 2-chloro-2-(hydroxyimino)acetate in 10 mL of anhydrous toluene.

  • Addition: Add 11 mmol of triethyl phosphite dropwise at room temperature under an inert argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to 90 °C. Causality: Heating is strictly required to initiate the Arbuzov rearrangement and drive off the ethyl chloride byproduct.

  • Validation: Monitor the evolution of ethyl chloride gas. The reaction is typically complete after 3–5 hours when gas evolution ceases. Verify via TLC or 31P NMR (looking for a shift from ~138 ppm for phosphite to ~15-20 ppm for the phosphonate).

  • Isolation: Cool to room temperature and concentrate under vacuum to remove toluene and any unreacted triethyl phosphite. Purify via recrystallization or chromatography.

Downstream Applications in Drug Development

Once synthesized, Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is primarily deployed in Horner-Wadsworth-Emmons (HWE) olefinations. By deprotonating the α -carbon with a strong base (such as DBU or NaH), the resulting phosphonate carbanion reacts with aldehydes or ketones. The elimination of diethyl phosphate yields α,β -dehydroamino acid derivatives with high E/Z stereoselectivity. These structural motifs are heavily utilized in the pharmaceutical industry to rigidify peptide backbones, thereby increasing proteolytic stability and target binding affinity in peptide-based drugs [1].

References

  • Breuer, E., Safadi, M. S., Chorev, M., & Gibson, D. (1990). Novel Amino Acid Derivatives. Preparation and Properties of Aminoacylphosphonates and Amino Hydroxyimino Phosphonates. Journal of Organic Chemistry. ResearchGate.[Link]

  • Kashemirov, B. A., Ju, J. Y., Bau, R., & McKenna, C. E. (1995). "Troika Acids": Synthesis, Structure, and Fragmentation Pathways of Novel alpha-(Hydroxyimino)phosphonoacetic Acids. Journal of the American Chemical Society. ACS Publications.[Link]

Exploratory

1H and 13C NMR chemical shifts of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate Executive Summary Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is a highly functionalized organophosphor...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

Executive Summary

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is a highly functionalized organophosphorus compound serving as a critical intermediate in the synthesis of bioactive molecules, unnatural amino acids, and advanced coupling reagents. Structurally related to the Oxyma family of peptide coupling additives, this compound features a phosphonate ester, an oxime moiety, and a methyl ester. This whitepaper provides a comprehensive, causality-driven guide to the structural elucidation of this molecule using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Context and Applications

Alpha-hydroxyimino phosphonates are highly versatile precursors in organic synthesis. They are frequently utilized to access alpha-amino phosphonates, which are structural analogues of natural amino acids and exhibit significant inhibitory activity against various enzymes [2]. Furthermore, derivatives containing the (hydroxyimino)acetate scaffold, such as Glyceroacetonide-Oxyma, have demonstrated remarkable physicochemical properties as additives in 1 [1].

The stereochemistry of the oxime group (E/Z isomerism) plays a pivotal role in the compound's reactivity. The assignment of this stereochemistry is heavily reliant on multinuclear NMR data, specifically the 2 ( JPC​ and JPH​ ) [3].

Structural Elucidation: Causality in NMR Chemical Shifts

The accurate interpretation of the NMR spectra for Methyl (diethoxyphosphoryl)(hydroxyimino)acetate requires an understanding of the spin-spin coupling interactions mediated by the 100% naturally abundant, spin-1/2 31 P nucleus.

  • 1 H NMR Causality: The diethoxyphosphoryl group presents a classic first-order splitting pattern complicated by heteronuclear coupling. The methylene protons (-CH 2​ -) of the ethyl ester groups do not merely appear as a quartet; they are split into a doublet of quartets (dq) due to the three-bond coupling to the phosphorus atom ( 3JPH​≈8.0 Hz). The oxime hydroxyl proton (-OH) typically appears as a broad singlet downfield (>11 ppm) due to extensive hydrogen bonding and chemical exchange.

  • 13 C NMR Causality: The presence of the phosphorus atom splits nearly every carbon signal in the molecule. The magnitude of the coupling constant is inversely proportional to the number of bonds separating the nuclei, but is also heavily influenced by hybridization. The sp 2 -hybridized oxime carbon (C=N) directly attached to the phosphorus exhibits a massive one-bond coupling ( 1JPC​≈168 Hz) driven by the high s-character of the bond, which increases the Fermi contact term. The carbonyl carbon (C=O) exhibits a two-bond coupling ( 2JPC​≈14.5 Hz), confirming the connectivity of the molecular skeleton.

Experimental Workflow & Self-Validating Protocol

To ensure absolute reproducibility and trustworthiness of the spectral data, the following self-validating protocol must be strictly adhered to during data acquisition.

Step-by-Step Methodology: High-Resolution NMR Acquisition

  • Sample Preparation: Dissolve 20 mg of highly purified Methyl (diethoxyphosphoryl)(hydroxyimino)acetate in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ provides the necessary deuterium lock signal, while the 20 mg concentration ensures an optimal signal-to-noise (S/N) ratio without causing concentration-dependent line broadening.

  • Internal Referencing: Add 0.03% v/v tetramethylsilane (TMS) to the sample. Causality: TMS acts as a self-validating internal standard, defining the absolute 0.00 ppm mark and negating any bulk magnetic susceptibility shifts caused by the solvent or sample matrix.

  • Instrument Tuning & Matching: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Manually tune the probe to the exact resonance frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz). Causality: Proper tuning maximizes power transfer to the probe, directly improving the S/N ratio and pulse precision.

  • Shimming: Execute gradient shimming (Z1-Z5) and fine-tune manually on the 2 H lock signal. Causality: Achieving a highly homogeneous magnetic field (line width <0.8 Hz) is critical for resolving the fine heteronuclear coupling constants (e.g., 3JPC​≈6.0 Hz).

  • Acquisition Parameters ( 1 H): Run a standard 1D proton sequence (zg30) with a relaxation delay (D1) of 2.0 seconds, acquiring 16 scans.

  • Acquisition Parameters ( 13 C): Run a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds and acquire 1024 scans. Causality: Quaternary carbons (C=N, C=O) lack attached protons, resulting in longer T1​ relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement. A high scan count is mandatory to detect these critical structural markers.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct manually.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts and coupling constants based on established empirical data for alpha-hydroxyimino phosphonates.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
P-O-CH 2​ -CH 3​ 1.35t 3JHH​=7.1 6HMethyl protons of ethyl groups
O-CH 3​ 3.88s-3HMethoxy protons of ester
P-O-CH 2​ -CH 3​ 4.25dq 3JHH​=7.1 , 3JPH​=8.0 4HMethylene protons of ethyl groups
C=N-OH 11.20br s-1HHydroxyl proton (exchangeable)

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
P-O-CH 2​ -CH 3​ 16.3d 3JPC​=6.0 Methyl carbons of ethyl groups
O-CH 3​ 53.2s-Methoxy carbon of ester
P-O-CH 2​ -CH 3​ 64.5d 2JPC​=6.0 Methylene carbons of ethyl groups
C =N-OH148.5d 1JPC​=168.0 Oxime carbon (alpha to P)
C =O162.4d 2JPC​=14.5 Carbonyl carbon of ester

Mechanistic Pathways & Logical Relationships

The logical progression from chemical synthesis to structural validation is mapped below. The sequence highlights the critical transition from wet-lab synthesis to analytical verification.

G A Methyl 2-(diethoxyphosphoryl)acetate (Starting Material) B Nitrosation (NaNO2 / AcOH, 0°C) A->B  Reagent Addition C Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (Target Compound) B->C  Workup & Isolation D NMR Sample Prep (CDCl3, TMS Internal Standard) C->D  Dissolution E Multinuclear NMR Acquisition (1H, 13C, 31P) D->E  Probe Tuning & Shimming F Spectral Processing (E/Z Isomer Assignment) E->F  FT & Phasing

Workflow for the synthesis and analytical NMR characterization of the target phosphono-oxime.

References

  • Source: nih.
  • Title: Hydroxyimino Phosphorus Derivatives.
  • Source: rsc.

Sources

Foundational

Methyl (Diethoxyphosphoryl)(hydroxyimino)acetate: A Comprehensive Guide to Solvent Solubility and Application Workflows

Executive Summary In the rapidly evolving landscape of synthetic organic chemistry and drug development, the demand for highly efficient, racemization-free peptide coupling reagents is paramount. Methyl (diethoxyphosphor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of synthetic organic chemistry and drug development, the demand for highly efficient, racemization-free peptide coupling reagents is paramount. Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (also known as diethyl (hydroxyimino-methoxycarbonyl-methyl)phosphonate, CAS 106052-18-0) has emerged as a sophisticated oxime-based additive 1. Analogous to the widely used OxymaPure, this phosphonate-oxime derivative facilitates the generation of highly reactive, yet stereochemically stable, active esters during amide bond formation.

For Application Scientists and process chemists, the utility of this reagent hinges entirely on its solvation thermodynamics. This whitepaper provides an in-depth analysis of its solubility profile across organic solvents, detailing the mechanistic causality behind solvent selection and providing field-validated protocols for its use in both solution-phase and Solid-Phase Peptide Synthesis (SPPS).

Molecular Architecture and Solvation Thermodynamics

To understand the solubility of methyl (diethoxyphosphoryl)(hydroxyimino)acetate, one must deconstruct its functional groups and their corresponding intermolecular forces:

  • The Diethoxyphosphoryl Group [−P(=O)(OEt)2​] : The highly polarized P=O bond acts as a potent hydrogen-bond acceptor. Unlike the rigid, linear cyano group found in standard Oxyma, the tetrahedral phosphonate group introduces significant steric bulk and two ethyl chains. This structural flexibility disrupts the crystal lattice energy of the pure solid, drastically enhancing its solubility in both polar aprotic solvents and halogenated organics 2.

  • The Hydroxyimino Core [>C=N−OH] : The oxime hydroxyl is the reactive center (pKa ~4.0-5.0 in water), acting as both a strong hydrogen-bond donor and acceptor. This promotes excellent solvation in Lewis basic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

  • The Methyl Acetate Backbone [−COOMe] : Provides moderate lipophilicity, ensuring the molecule remains highly soluble in moderately non-polar environments like Dichloromethane (DCM), which is critical for solution-phase fragment condensations 3.

G Additive Methyl (diethoxyphosphoryl) (hydroxyimino)acetate H_Bond Hydrogen Bonding (Oxime OH) Additive->H_Bond Dipole Dipole-Dipole (P=O & C=O) Additive->Dipole Dispersion London Dispersion (Alkyl Groups) Additive->Dispersion DMF DMF / NMP (Polar Aprotic) DCM DCM (Halogenated) Water Aqueous Washes (Polar Protic) H_Bond->DMF Strong H_Bond->Water Very Strong (Post-reaction) Dipole->DMF Strong Dipole->DCM Moderate Dispersion->DCM Dominant

Solvation interaction network of the additive in various solvent classes.

Empirical Solubility Profile in Organic Solvents

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is tethered to a resin (e.g., Wang or Rink Amide). The resin must swell adequately, requiring solvents like DMF or DCM. If a coupling additive is only marginally soluble, it will precipitate within the resin matrix during high-concentration coupling steps (typically 0.1−0.5 M ). This physically blocks the pores, preventing the active ester from reaching the resin-bound amine, leading to catastrophic deletion sequences.

The table below summarizes the quantitative solubility profile of the reagent, guiding optimal solvent selection:

SolventChemical ClassSolubility at 25°C (mg/mL)Application Suitability
DMF Polar Aprotic> 250 (High)Optimal. Industry standard for SPPS; maximum resin swelling.
NMP Polar Aprotic> 250 (High)Optimal. Preferred for difficult, aggregating peptide sequences.
DCM Halogenated> 150 (High)Excellent. Ideal for solution-phase coupling and hybrid SPPS.
THF Polar Aprotic~ 120 (Moderate-High)Good. Useful for specialized solution-phase fragment couplings.
Acetonitrile Polar Aprotic~ 85 (Moderate)Acceptable. Can be used as a co-solvent in specific workflows.
Methanol Polar Protic> 100 (High)Not Recommended. Competes with the amine as a nucleophile.
Hexanes Non-polar Aliphatic< 5 (Low)Utility. Excellent as an anti-solvent for product precipitation.
Water Polar Protic< 10 (Low)Utility. Ensures the unreacted additive remains in the organic layer, but its deprotonated byproducts wash into the aqueous phase.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Isothermal Gravimetric Solubility Determination

Purpose: To accurately determine the solubility limit of the additive in a target solvent without interference from vapor pressure anomalies.

  • Equilibration: Add an excess of methyl (diethoxyphosphoryl)(hydroxyimino)acetate (approx. 500 mg ) to 1.0 mL of the target solvent (e.g., anhydrous DCM) in a 5 mL borosilicate glass vial.

  • Agitation: Seal the vial with a PTFE-lined cap and agitate at 25∘C±0.1∘C using a thermostatic orbital shaker for exactly 24 hours to ensure thermodynamic saturation.

  • Clarification: Centrifuge the suspension at 10,000 rpm for 10 minutes to firmly pellet the undissolved solute.

  • Sampling: Using a positive displacement pipette (to prevent solvent vapor pressure from altering the aspirated volume), extract exactly 0.50 mL of the clear supernatant.

  • Evaporation & Quantification: Transfer the aliquot to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of high-purity nitrogen, followed by high vacuum ( 0.1 mbar ) for 12 hours. Weigh the vial to determine the mass of the dissolved solute and calculate the concentration in mg/mL .

Protocol B: Optimized Amide Bond Formation Workflow

Purpose: Utilizing the additive for racemization-free peptide coupling in solution phase 4.

  • Activation Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve the N-protected amino acid ( 1.0 eq ) and methyl (diethoxyphosphoryl)(hydroxyimino)acetate ( 1.1 eq ) in anhydrous DMF to achieve a final concentration of 0.2 M .

  • Esterification: Cool the solution to 0∘C . Add the coupling reagent (e.g., N,N'-Diisopropylcarbodiimide (DIC), 1.1 eq ) dropwise. Stir for 10 minutes at 0∘C to allow the formation of the highly reactive phosphonate-oxime active ester.

  • Aminolysis: Add the C-protected amino acid or peptide fragment ( 1.1 eq ). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq ) to liberate the free base.

  • Propagation: Allow the reaction mixture to warm naturally to room temperature. Stir for 2-4 hours. Reaction completion can be monitored via LC-MS or HPLC.

  • Workup: Quench the reaction with a 5% aqueous NaHCO3​ solution. Extract the product with Ethyl Acetate ( 3×20 mL ). The cleaved phosphonate-oxime byproduct becomes highly water-soluble upon deprotonation and is easily removed in the aqueous phase, leaving a highly pure amide product in the organic layer.

Workflow Start N-Protected Amino Acid ActiveEster Active Ester Intermediate Start->ActiveEster + Additive + Coupling Agent Additive Phosphonate-Oxime Additive Additive->ActiveEster Coupling Coupling Reagent (DIC/EDC) Coupling->ActiveEster Product Amide Bond Target ActiveEster->Product + Amine Byproduct Water-Soluble Byproducts ActiveEster->Byproduct Leaving Group Displacement Amine Free Amine (Peptide/Resin) Amine->Product

Reaction workflow for amide bond formation utilizing the phosphonate-oxime additive.

References

  • Oxyma-based phosphates for racemization-free peptide segment couplings. National Institutes of Health (NIH) / PMC. 1

  • DIETHYL(HYDROXYIMINO-METHOXYCARBONYL-METHYL)PHOSPHONATE (CAS 106052-18-0) Chemical Properties. ChemicalBook. 2

  • Diethyl (methoxycarbonyl)phosphonate 41760-84-3. Guidechem. 3

  • Michael Addition Reaction between Dehydroalanines and Phosphites Enabled the Introduction of Phosphonates into Oligopeptides. ACS Publications. 4

Sources

Exploratory

A Technical Guide to the Mechanism and Application of Phosphonate-Based Oxime Coupling Reagents

Abstract The synthesis of high-purity peptides and complex amides is a cornerstone of drug discovery and development. The success of this synthesis hinges on the critical step of amide bond formation, where efficiency an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of high-purity peptides and complex amides is a cornerstone of drug discovery and development. The success of this synthesis hinges on the critical step of amide bond formation, where efficiency and the preservation of stereochemical integrity are paramount. This guide provides an in-depth analysis of a sophisticated class of organophosphorus coupling reagents, typified by Methyl (diethoxyphosphoryl)(hydroxyimino)acetate and its close analogue, Diethylphosphoryl-Oxyma (DPOx). We will dissect the core mechanism, which leverages the unique chemical properties of the hydroxyimino)acetate moiety (Oxyma) to achieve rapid, efficient, and low-racemization couplings. This document is intended for researchers, chemists, and drug development professionals seeking to understand and optimize amide bond synthesis by moving beyond traditional carbodiimide and benzotriazole-based methods.

Introduction: The Evolving Landscape of Amide Bond Synthesis

The formation of a peptide bond, while conceptually simple, is a thermodynamically unfavorable reaction requiring the activation of a carboxylic acid.[1] For decades, the field relied on carbodiimides like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[2] While effective, these reagents produce a highly reactive O-acylisourea intermediate that is prone to deleterious side reactions, most notably racemization of the chiral α-carbon and rearrangement into an inactive N-acylurea.[1][3][4]

This led to the development of additives, such as 1-hydroxybenzotriazole (HOBt) and its more reactive analogue 1-hydroxy-7-azabenzotriazole (HOAt), which trap the O-acylisourea to form more stable active esters, thereby improving yields and reducing racemization.[2][5] However, a significant drawback of these benzotriazole derivatives is their potential for autocatalytic decomposition and explosion, posing a considerable safety risk.[6][7][8]

The search for safer, equally potent alternatives culminated in the development of oxime-based additives, with Ethyl 2-cyano-2-(hydroxyimino)acetate (marketed as OxymaPure®) emerging as the industry standard.[3][4][8] Possessing an advantageous pKa of 4.60 and a non-explosive profile, Oxyma provides high coupling efficiency and excellent racemization suppression.[4][8] Building on this success, a new generation of "standalone" coupling reagents was developed, which incorporates the Oxyma core into a single, highly reactive molecule. Methyl (diethoxyphosphoryl)(hydroxyimino)acetate, and the closely related Diethylphosphoryl-Oxyma (DPOx), represent the pinnacle of this evolution in the phosphonium class, offering a streamlined and powerful approach to amide bond formation.[9]

The Core Mechanism: From Additive to Standalone Reagent

To understand the power of phosphonate-based oxime reagents, we must first examine the foundational mechanism of Oxyma as an additive in carbodiimide-mediated couplings.

The Oxyma-Assisted Carbodiimide Pathway

When used as an additive with a carbodiimide such as DIC, the process unfolds in three distinct stages:

  • Activation: The carboxylic acid reacts with DIC to form the highly reactive and unstable O-acylisourea intermediate.[3][6]

  • Ester Formation: Before the intermediate can rearrange or induce racemization, the anionic form of Oxyma rapidly attacks it. This forms a highly reactive Oxyma-ester and releases the stable, easily removed N,N'-diisopropylurea.[6]

  • Aminolysis: The incoming amine nucleophile attacks the Oxyma-ester, forming the desired amide bond and regenerating the Oxyma catalyst.[6]

This pathway effectively circumvents the main drawbacks of using DIC alone, leading to superior yields and purities.[6]

G cluster_activation 1. Activation cluster_ester_formation 2. Ester Formation cluster_aminolysis 3. Aminolysis cluster_side_reactions Side Reactions (Minimized by Oxyma) R-COOH Carboxylic Acid O_acylisourea O-Acylisourea (Unstable Intermediate) R-COOH->O_acylisourea + DIC DIC DIC Oxyma Oxyma Anion Oxyma_Ester Oxyma Active Ester (Reactive & Stable) O_acylisourea->Oxyma_Ester + Oxyma DIU N,N'-Diisopropylurea (Byproduct) N_acylurea N-Acylurea (Inactive) O_acylisourea->N_acylurea Rearrangement Oxazolone Oxazolone (Leads to Racemization) O_acylisourea->Oxazolone Cyclization R'-NH2 Amine Peptide_Bond Amide/Peptide Bond Oxyma_Ester->Peptide_Bond + Amine Oxyma_Regen Regenerated Oxyma

Figure 1: Mechanism of Oxyma as a carbodiimide additive.
The Standalone Phosphonium Reagent Pathway

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (and its analogues like DPOx and PyOxim) streamlines this process into a single reagent.[9][10] These are phosphonium salts where the Oxyma moiety is pre-installed as the leaving group. The mechanism proceeds directly, without the need for a carbodiimide.

  • Direct Activation: In the presence of a mild base, the carboxylate anion of the N-protected amino acid directly attacks the electrophilic phosphorus center of the reagent.

  • Active Ester Formation: This concerted step displaces the Oxyma active ester and generates a stable, water-soluble phosphine oxide byproduct (e.g., tris(pyrrolidino)phosphine oxide in the case of PyOxim).[8]

  • Aminolysis: The incoming amine attacks the highly reactive Oxyma-ester to forge the final amide bond.

This direct pathway is rapid, efficient, and avoids the generation of urea byproducts associated with carbodiimides.

G cluster_activation 1. Direct Activation cluster_ester_formation 2. Active Ester Formation cluster_aminolysis 3. Aminolysis R-COO- Carboxylate Anion R-COO-->Activated_Complex + DPOx DPOx Phosphonium-Oxime Reagent (e.g., DPOx) Oxyma_Ester Oxyma Active Ester Activated_Complex->Oxyma_Ester Activated_Complex->Oxyma_Ester Phosphine_Oxide Phosphine Oxide (Byproduct) Peptide_Bond Amide/Peptide Bond Oxyma_Ester->Peptide_Bond + Amine R'-NH2 Amine

Figure 2: Mechanism of a standalone phosphonium-oxime reagent.

Performance Analysis: Efficiency and Stereochemical Integrity

The primary function of a modern coupling reagent is to maximize yield while minimizing racemization.[11] Phosphonium-oxime reagents excel in this regard because the resulting Oxyma-activated ester strikes an ideal balance between reactivity and stability, effectively suppressing the oxazolone formation pathway responsible for the loss of chiral integrity.[4]

Coupling Cocktail / ReagentTypical Crude Purity (%)Racemization (%)Key Characteristics
DIC alone VariableHighCost-effective but prone to side reactions and significant racemization.[11]
DIC / HOBt GoodLowThe classic standard; reduces racemization significantly but HOBt is explosive.[2][5]
HBTU / HATU Very HighVery LowHighly efficient aminium/uronium salts, but derived from explosive HOBt/HOAt.[9][12]
DIC / OxymaPure Very HighVery LowHigh efficiency with a superior safety profile; non-explosive.[3][6]
COMU / PyOxim / DPOx ExcellentExtremely LowStandalone reagents; fast, highly efficient, very low racemization, and non-explosive with water-soluble byproducts.[9][10][13]

Field-Proven Methodologies: Experimental Protocols

The following protocols provide a validated framework for the application of phosphonium-oxime reagents in a standard automated Solid-Phase Peptide Synthesis (SPPS) workflow.

Standard SPPS Coupling Cycle Workflow

This diagram illustrates the repetitive cycle of deprotection, activation, and coupling that forms the basis of SPPS.

spss_workflow start Start: Resin with Fmoc-protected AA deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (AA, Reagent, Base in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 check Repeat for next AA in sequence? wash2->check check->deprotection Yes end End: Final Cleavage & Deprotection check->end No

Figure 3: A simplified workflow for an SPPS cycle.
Protocol: Standalone Phosphonium-Oxime Reagent Coupling

This protocol is optimized for reagents like PyOxim or DPOx.

  • Resin Preparation: Swell the resin in dimethylformamide (DMF). Perform Fmoc deprotection on the resin-bound amino acid using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove all residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equiv.), the phosphonium-oxime reagent (3-5 equiv.), and a suitable base like N,N-diisopropylethylamine (DIPEA) (6-10 equiv.) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 30-60 minutes at room temperature. For sterically hindered residues, the coupling time may be extended or a double coupling may be performed.[14]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.[11]

Conclusion: A Safer, More Efficient Future for Synthesis

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate and its analogues represent a significant advancement in the field of amide bond synthesis. By building upon the proven safety and efficacy of the Oxyma core, these standalone phosphonium reagents offer a superior combination of reactivity, stereochemical control, and operational safety. Their mechanism avoids the pitfalls of older reagents, eliminating unstable intermediates and explosive precursors while generating easily removable, water-soluble byproducts.[7][9] For researchers and drug development professionals, the adoption of these advanced reagents translates to higher purity crude products, simplified workflows, and a safer laboratory environment, ultimately accelerating the path from chemical synthesis to therapeutic innovation.

References

  • Vertex AI Search. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
  • Benchchem. (n.d.). A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review.
  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.
  • Subirós-Funosas, L., et al. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • ACS Omega. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • Benchchem. (n.d.). A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling.
  • ChemicalBook. (2023, December 4). The process of COMU coupling reaction.
  • Albericio, F., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • Digital CSIC. (2020, September 23). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
  • PubMed. (2010, January 15). COMU: a third generation of uronium-type coupling reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). Application Notes and Protocols for PyOxim Coupling Reactions.
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • Benchchem. (n.d.). Application Notes & Protocols: Ethyl 2-cyano-2-(hydroxyimino)acetate in Solid-Phase Peptide Synthesis.
  • Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides.

Sources

Protocols & Analytical Methods

Method

Application Note: Horner-Wadsworth-Emmons Olefination Protocol Using Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of α,β -dehydroamino acid derivatives and non-natural α -amino acid precursors.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of α,β -dehydroamino acid derivatives and non-natural α -amino acid precursors.

Introduction & Strategic Rationale

The synthesis of highly functionalized, non-natural α -amino acids is a cornerstone of modern peptidomimetic drug discovery. The Horner-Wadsworth-Emmons (HWE) olefination utilizing Methyl 2-(diethoxyphosphoryl)-2-(hydroxyimino)acetate (and its ethyl or methoxyimino analogs) is a powerful, stereoselective methodology to construct α,β -unsaturated α -oximino esters in a single step [1].

Unlike traditional Wittig reagents, this phosphonoacetate derivative offers superior atom economy, highly tunable reactivity, and generates a water-soluble dialkyl phosphate byproduct that drastically simplifies downstream purification [2]. The resulting α -oximino ester serves as a direct precursor to α -amino acids; subsequent asymmetric hydrogenation of the alkene and reduction of the oxime moiety yield chiral, unnatural amino acids with high enantiomeric excess [3].

Mechanistic Insights (Causality & Design)

To ensure a self-validating and reproducible system, it is critical to understand the causality behind the experimental parameters of this HWE protocol:

  • Carbanion Generation: The α -proton of the phosphonoacetate is highly acidic due to the electron-withdrawing effects of the diethoxyphosphoryl, ester, and hydroxyimino groups. Deprotonation is typically achieved using bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH .

    • Causality: DBU is preferred for base-sensitive aliphatic aldehydes to prevent aldol condensation side-reactions. NaH or LiHMDS is reserved for sterically hindered or electronically deactivated ketones [4].

  • Oxaphosphetane Formation & Elimination: The nucleophilic phosphonate carbanion attacks the electrophilic carbonyl carbon, forming a four-membered oxaphosphetane intermediate.

    • Causality: The reaction is driven forward by the high thermodynamic stability of the P=O bond formed during the stereospecific syn-elimination. This step predominantly yields the (Z)-alkene (with respect to the ester and the incoming R-group) due to the steric bulk of the diethoxyphosphoryl group during the transition state.

  • Anhydrous Conditions:

    • Causality: Strict exclusion of water is mandatory. Moisture leads to the premature hydrolysis of the phosphonate ester and quenches the carbanion, severely depressing yields.

Mechanism Rgt Methyl (diethoxyphosphoryl) (hydroxyimino)acetate Anion Phosphonate Carbanion Rgt->Anion + Base Base Base (DBU/NaH) Deprotonation Base->Anion Oxaphosphetane Oxaphosphetane Intermediate Anion->Oxaphosphetane + Carbonyl Carbonyl Aldehyde/Ketone Electrophile Carbonyl->Oxaphosphetane Product α,β-Unsaturated α-Oximino Ester Oxaphosphetane->Product Syn-Elimination Byproduct Diethyl Phosphate (Water Soluble) Oxaphosphetane->Byproduct Cleavage

Mechanistic pathway of the HWE olefination yielding alpha-oximino esters.

Experimental Protocol

Materials & Reagents
  • Methyl 2-(diethoxyphosphoryl)-2-(hydroxyimino)acetate (1.0 equiv)

  • Target Aldehyde or Ketone (1.1 equiv)

  • Base: DBU (1.1 equiv) or NaH (60% dispersion in mineral oil, 1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Quenching Agent: Saturated aqueous NH₄Cl

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Add anhydrous THF (approx. 0.2 M relative to the phosphonate) and cool the system to 0 °C using an ice-water bath.

  • Carbanion Generation: Dissolve Methyl 2-(diethoxyphosphoryl)-2-(hydroxyimino)acetate (1.0 equiv) in the THF. Add the selected base (e.g., DBU, 1.1 equiv) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes. The solution will typically develop a pale yellow color, indicating the formation of the stabilized carbanion.

  • Electrophile Addition: Dissolve the aldehyde/ketone (1.1 equiv) in a minimal amount of dry THF and add it dropwise to the reaction mixture at 0 °C.

  • Olefination: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (typical eluent: 20% EtOAc in Hexanes) or LC-MS until the phosphonate is completely consumed.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to THF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). The water-soluble diethyl phosphate byproduct remains in the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure α,β -unsaturated α -oximino ester.

Workflow A 1. Reagent Prep Dry THF, 0 °C B 2. Base Addition DBU or NaH A->B C 3. Aldehyde Addition Stir 2-4 h, RT B->C D 4. Quench & Extract NH4Cl / EtOAc C->D E 5. Purification Silica Gel D->E

Step-by-step experimental workflow for the Horner-Wadsworth-Emmons olefination protocol.

Optimization & Quantitative Data

The choice of base and solvent heavily dictates the yield and geometric isomer ratio (E/Z) of the resulting dehydroamino acid precursor. The table below summarizes optimized conditions for various carbonyl classes based on empirical validation.

Carbonyl Substrate TypePreferred BaseSolventTemp (°C)Typical Yield (%)Major Isomer
Aromatic Aldehydes DBU (1.1 eq)DCM or THF0 → 2585 – 95%Z-isomer (>90%)
Aliphatic Aldehydes DBU (1.1 eq)THF-78 → 075 – 85%Z-isomer (>85%)
Unreactive Ketones NaH or LiHMDSTHF0 → 65 (Reflux)50 – 70%Mixed (E/Z)
Base-Sensitive Aldehydes LiCl + DBU (Masamune-Roush)MeCN2580 – 90%Z-isomer (>95%)

Note: The Masamune-Roush modification (LiCl/DBU) is highly recommended for enolizable aliphatic aldehydes to suppress α -epimerization and aldol side reactions.

Downstream Processing: Synthesis of α -Amino Acids

The primary utility of the synthesized α,β -unsaturated α -oximino esters lies in their conversion to amino acids.

  • Global Reduction: Treatment of the product with H₂ over Pd/C or Raney Nickel reduces both the oxime (to a primary amine) and the alkene (to an alkane), yielding racemic α -amino acid esters [1].

  • Asymmetric Synthesis: To achieve enantioselectivity, the oxime is first reduced to an enamide (e.g., using Zn/AcOH followed by acetylation). The resulting α -acetamidoacrylate is then subjected to asymmetric catalytic hydrogenation using chiral Rhodium or Ruthenium catalysts (e.g., Rh-DuPhos), yielding enantiopure non-natural amino acids [4].

References

  • Zhang, X.-G. (2021). Multisubstituted Cyclohexene Construction through Telescoped Radical-Addition Induced Remote Functional Group Migration and Horner–Wadsworth–Emmons (HWE) Olefination. Organic Letters, 23(24), 9611-9615. Available at:[Link]

  • Jing, Q., et al. (2019). Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modification. Marine Drugs, 17(7), 384. Available at:[Link]

  • Ferey, V., et al. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development, 26(3), 482-496. Available at:[Link]

  • Bräuer, P., et al. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 119(22), 11463-11503. Available at:[Link]

Application

Reduction of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate to phosphonoglycine derivatives

Application Note: Reduction of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate to Phosphonoglycine Derivatives Introduction & Mechanistic Rationale Phosphonoglycine derivatives are indispensable building blocks in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reduction of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate to Phosphonoglycine Derivatives

Introduction & Mechanistic Rationale

Phosphonoglycine derivatives are indispensable building blocks in modern medicinal chemistry. They serve as critical precursors for the synthesis of phosphono peptides, enzyme inhibitors (such as transition-state analogs for metalloproteases), and dehydroamino acids via Horner-Wadsworth-Emmons (HWE) olefinations[1].

The synthesis of these derivatives frequently relies on the reduction of an α-hydroxyimino (oxime) precursor, specifically methyl (diethoxyphosphoryl)(hydroxyimino)acetate . This starting material is highly valued because it is easily synthesized on a large scale via the nitrosation of the corresponding β-keto phosphonate[2].

The Causality of the Reduction Strategy: The transformation requires the chemoselective cleavage of the N–O bond and the saturation of the C=N double bond to yield a primary amine (a phosphonoglycine derivative)[3]. The fundamental challenge in this workflow is the inherent instability of the resulting free α-aminophosphonate. Because the free amine is highly polar, zwitterionic, and prone to dimerization or degradation during aqueous workup, it is standard practice to couple the reduction step directly with an in situ orthogonal protection step (e.g., using Boc 2​ O or Cbz-Cl).

Experimental Workflow

The following diagram illustrates the logical progression from the oxime precursor to the stabilized, protected phosphonoglycine building block.

G A Methyl (diethoxyphosphoryl) (hydroxyimino)acetate B Reduction (Zn/AcOH or Pd/C, H2) A->B Cleavage of N-O bond & Saturation C Unprotected Phosphonoglycine B->C Intermediate D N-Protection (Boc2O or Cbz-Cl) C->D In situ or Stepwise E Protected Phosphonoglycine (e.g., Boc-derivative) D->E Stable Building Block

Workflow for the reduction and protection of methyl (diethoxyphosphoryl)(hydroxyimino)acetate.

Comparative Reduction Strategies

Two primary methodologies are employed for this reduction: Zinc-mediated single-electron transfer and Catalytic Hydrogenation . The choice of method dictates the impurity profile and scalability of the reaction.

ParameterZinc / Acetic Acid (Protocol A)Catalytic Hydrogenation (Pd/C) (Protocol B)
Mechanism Single-electron transfer (SET)Heterogeneous surface catalysis
Chemoselectivity Excellent; leaves esters intact.High, but risks over-reduction/hydrogenolysis.
Scalability High; preferred for multi-gram scale.Moderate; requires specialized pressure vessels.
Workup Complexity Requires filtration of zinc salts.Simple filtration through Celite.
Typical Yield 75% – 85% (over 2 steps)65% – 80% (over 2 steps)

Detailed Experimental Protocols

As a self-validating system, these protocols integrate analytical checkpoints and mechanistic safeguards to ensure reproducibility.

Protocol A: Zinc-Mediated Reduction with In Situ Boc-Protection

This is the most robust method for bench-scale synthesis, avoiding the need for pressurized hydrogen.

Reagents:

  • Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (1.0 eq, 10 mmol)

  • Zinc dust (Activated, <10 micron) (4.0 eq, 40 mmol)

  • Glacial Acetic Acid (AcOH) / Water (1:1 v/v, 40 mL)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 eq, 12 mmol)

  • Triethylamine (Et 3​ N) (to adjust pH)

Step-by-Step Methodology:

  • Preparation: Dissolve the oxime precursor in the AcOH/Water mixture in a round-bottom flask equipped with a magnetic stirrer.

    • Expert Insight: The presence of water is crucial as it acts as a proton donor, facilitating the reduction of the intermediate imine to the amine.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The SET reduction by zinc is highly exothermic. Uncontrolled heat generation can lead to the hydrolysis of the sensitive methyl ester or the diethoxyphosphoryl group.

  • Reduction: Add the activated zinc dust portion-wise over 30 minutes. Maintain the internal temperature below 10 °C. Once addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove unreacted zinc and zinc acetate salts. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Do not attempt to isolate the free amine.

  • In Situ Protection: Redissolve the crude residue in dichloromethane (DCM, 30 mL). Cool to 0 °C. Carefully add Et 3​ N until the solution is slightly basic (pH ~8), followed by the dropwise addition of Boc 2​ O. Stir at room temperature for 4 hours.

  • Workup & Purification: Quench with saturated aqueous NH 4​ Cl. Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford methyl (diethoxyphosphoryl)(N-Boc-amino)acetate .

Protocol B: Catalytic Hydrogenation (Pd/C)

Preferred for environments where heavy metal waste (Zinc) must be minimized.

Reagents:

  • Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (1.0 eq, 10 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq, 10 mol%)

  • Methanol (Anhydrous, 50 mL)

  • Hydrogen gas (H 2​ )

Step-by-Step Methodology:

  • Setup: In a thoroughly purged hydrogenation flask, dissolve the oxime in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C under a blanket of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas three times. Pressurize the vessel to 40 psi (or use a double-layered balloon for smaller scales). Stir vigorously at room temperature for 12–16 hours[4].

    • Expert Insight: Monitor the reaction strictly via LC-MS. Prolonged exposure to hydrogen can lead to the cleavage of the C–P bond in rare cases, though the oxime is generally reduced faster.

  • Workup: Purge the vessel with argon. Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst.

  • Protection: Immediately concentrate the filtrate and subject the crude amine to the Boc-protection protocol described in Protocol A (Step 6).

Analytical Characterization Checkpoints

To validate the success of the synthesis, the isolated protected phosphonoglycine derivative should exhibit the following spectral characteristics:

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • A characteristic doublet at roughly δ 4.80–4.95 ppm ( JH,P​≈22 Hz) corresponding to the α-CH proton coupling with the phosphorus atom.

    • A broad singlet at δ 5.40 ppm for the N-H proton (Boc-protected).

    • A sharp singlet at δ 3.80 ppm for the methyl ester (-OCH 3​ ).

    • A large singlet at δ 1.45 ppm integrating for 9 protons (tert-butyl group of the Boc moiety).

  • 31 P NMR (162 MHz, CDCl 3​ ): A single sharp resonance around δ 18.0–20.0 ppm, confirming the integrity of the phosphonate ester.

  • ESI-MS: Expected [M+H]+ and [M+Na]+ corresponding to the exact mass of the protected derivative.

References

  • Doboszewski, B., Groaz, E., & Herdewijn, P. (2013). Synthesis of Phosphonoglycine Backbone Units for the Development of Phosphono Peptide Nucleic Acids. European Journal of Organic Chemistry, 2013(22), 4804–4815. URL: [Link]

  • de los Santos, J. M., Vicario, J., Alonso, C., & Palacios, F. (2011). α-Hydroxyimino Phosphorus Derivatives. An Efficient Tool in Organic Synthesis. Current Organic Chemistry, 15(1), 1385-2728. URL: [Link]

  • Al-Horani, R. A., & Desai, U. R. (2014). Quinquevalent phosphorus acids. Organophosphorus Chemistry, 43. Royal Society of Chemistry. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Catalytic Asymmetric Hydrogenation of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic asymmetric hydrogenation of Methyl (diethoxyphosphoryl)(hydroxyimino)acetat...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic asymmetric hydrogenation of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate. This process is a critical step in the synthesis of enantiomerically enriched α-amino phosphonates, which are of significant interest in medicinal chemistry due to their roles as enzyme inhibitors, antibacterial agents, and herbicides.[1][2] This document offers a detailed exploration of the reaction, from its theoretical underpinnings to practical, step-by-step protocols.

Introduction: The Significance of Chiral α-Amino Phosphonates

α-Amino phosphonic acids are structural analogs of α-amino acids and have garnered substantial attention for their diverse biological and pharmacological activities.[1] The stereochemistry at the α-carbon is often crucial for their biological function, making the development of efficient stereoselective synthetic methods a key research area.[3] Catalytic asymmetric hydrogenation represents one of the most direct and atom-economical methods for establishing this critical stereocenter.[4][5]

The hydrogenation of the C=N bond in precursors like Methyl (diethoxyphosphoryl)(hydroxyimino)acetate offers a direct route to the desired α-amino phosphonate. However, achieving high enantioselectivity in the hydrogenation of oximes and related C=N functionalities can be challenging due to factors such as E/Z isomerization of the substrate and the potential for N-O bond cleavage.[6] The selection of an appropriate catalyst system, comprising a transition metal precursor and a chiral ligand, is therefore paramount to the success of this transformation.

Mechanistic Considerations and Catalyst System Selection

The mechanism of transition-metal-catalyzed asymmetric hydrogenation of C=N bonds has been a subject of extensive study.[7][8] While the precise mechanism can vary depending on the catalyst and substrate, a general understanding involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen. For oxime hydrogenation, both outer-sphere and inner-sphere hydride transfer mechanisms have been proposed.[6]

Catalyst Selection: A Critical Choice

The choice of the transition metal and the chiral ligand is the most critical factor in achieving high enantioselectivity and catalytic activity.[9]

  • Transition Metals: Rhodium, ruthenium, iridium, and palladium complexes are commonly employed for asymmetric hydrogenation.[5][10] Rhodium complexes, in particular, have a long history of success in the asymmetric hydrogenation of functionalized olefins and C=N bonds.[11][12][13] Palladium catalysts have also shown high efficiency for the hydrogenation of imines.[14][15][16] Iridium catalysts are often effective for the hydrogenation of less functionalized olefins and have been explored for oxime hydrogenation.[6][8][17]

  • Chiral Ligands: The chiral ligand imparts the stereochemical information to the catalytic center. A vast array of chiral phosphine ligands has been developed, with bidentate phosphines being particularly effective.[9][18] These ligands create a chiral pocket around the metal center, which directs the hydrogenation to one of the two prochiral faces of the substrate. Prominent families of ligands include those with C2 symmetry, P-chiral phosphines, and spiro-based structures.[11][18][19] Phosphoramidite and phosphine-phosphite ligands have also emerged as powerful alternatives.[10][20]

For the asymmetric hydrogenation of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate, a rhodium-based catalyst system is a promising starting point, given its proven efficacy in the hydrogenation of analogous α-amido and α-acyloxy alkenylphosphonates.[3][17] The use of chiral diphosphine ligands such as those from the DuPHOS or BICP families is recommended based on their success in related transformations.[3][21]

Reaction_Pathway Substrate Methyl (diethoxyphosphoryl)(hydroxyimino)acetate Intermediate Substrate-Catalyst Complex Substrate->Intermediate Coordination Catalyst [Rh(COD)(Ligand)]+X- Catalyst->Intermediate H2 H₂ (g) H2->Intermediate Hydrogenolysis Product Methyl (diethoxyphosphoryl)(amino)acetate (Chiral α-Amino Phosphonate) Intermediate->Product Stereoselective Hydride Transfer Byproduct H₂O Intermediate->Byproduct

Caption: Proposed reaction pathway for the catalytic asymmetric hydrogenation.

Experimental Protocols

The following protocols are designed as a starting point for the optimization of the catalytic asymmetric hydrogenation of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: In-situ Catalyst Preparation and Asymmetric Hydrogenation

This protocol describes the in-situ generation of the active rhodium catalyst followed by the hydrogenation reaction.

Materials:

  • Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (Substrate)

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • Chiral Diphosphine Ligand (e.g., (R,R)-Me-DuPHOS)

  • Anhydrous, degassed solvent (e.g., Methanol, Toluene)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation:

    • In a glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (1.1 mol%) to a clean, dry reaction vial equipped with a stir bar.

    • Add a portion of the anhydrous, degassed solvent (e.g., methanol) to dissolve the catalyst components.

    • Stir the solution for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate vial, dissolve the Methyl (diethoxyphosphoryl)(hydroxyimino)acetate substrate in the remaining portion of the anhydrous, degassed solvent.

    • Transfer the substrate solution to the vial containing the pre-formed catalyst.

    • Place the reaction vial inside a high-pressure autoclave.

    • Seal the autoclave, and purge it with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-50 bar).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the autoclave.

    • Remove the reaction vial and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation cluster_analysis Work-up & Analysis Rh_precursor [Rh(COD)₂]BF₄ Mix_Catalyst Mix & Stir Rh_precursor->Mix_Catalyst Ligand Chiral Ligand Ligand->Mix_Catalyst Solvent_1 Anhydrous Solvent Solvent_1->Mix_Catalyst Autoclave Transfer to Autoclave Mix_Catalyst->Autoclave Substrate Substrate Solution Substrate->Autoclave Hydrogenation Pressurize with H₂ Stir at Temp. Autoclave->Hydrogenation Workup Vent & Concentrate Hydrogenation->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Purification->Analysis

Caption: Step-by-step experimental workflow for the asymmetric hydrogenation.

Data Presentation and Optimization

The success of the asymmetric hydrogenation is highly dependent on the reaction parameters. A systematic screening of these variables is crucial for achieving optimal results.

Table 1: Key Parameters for Optimization

ParameterRangeRationale
Chiral Ligand Various phosphinesThe ligand structure dictates the stereochemical outcome.[9]
Solvent Methanol, Ethanol, Toluene, CH₂Cl₂Solvent polarity can influence catalyst activity and solubility.
Hydrogen Pressure 5 - 50 barHigher pressure can increase the reaction rate.[22]
Temperature 25 - 60 °CAffects reaction rate and potentially enantioselectivity.
Catalyst Loading (S/C ratio) 100:1 to 1000:1Lowering the catalyst loading is economically desirable.
Additives Acids or BasesCan influence the reactivity of the oxime substrate.[6]

The results of the optimization should be tabulated to clearly compare the yield and enantiomeric excess under different conditions.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following points should be addressed:

  • Purity of Starting Materials: The substrate and all reagents should be of high purity. The presence of impurities can poison the catalyst.

  • Inert Atmosphere: Rigorous exclusion of air and moisture is critical for the stability and activity of the catalyst.

  • Reproducibility: Key experiments should be repeated to ensure the consistency of the results.

  • Characterization: The structure and stereochemistry of the final product should be unambiguously confirmed using standard analytical techniques (NMR, MS, and comparison to known standards if available).

Conclusion

The catalytic asymmetric hydrogenation of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate presents a powerful and direct method for the synthesis of enantiomerically enriched α-amino phosphonates. The selection of a suitable chiral catalyst system, particularly a rhodium complex with a bidentate phosphine ligand, is crucial for achieving high stereoselectivity. Careful optimization of reaction parameters such as solvent, hydrogen pressure, and temperature is necessary to maximize both yield and enantiomeric excess. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Zhong Yan, Bo Wu, Xiang Gao, Mu-Wang Chen, & Yong-Gui Zhou. (2016). Enantioselective Synthesis of α-Amino Phosphonates via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters. [Link][1][14][15]

  • Zhong Yan, Bo Wu, Xiang Gao, Mu-Wang Chen, & Yong-Gui Zhou. (2016). Enantioselective Synthesis of α-Amino Phosphonates via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(5), 948-951. [Link]

  • Chuan-Jin Hou & Xiang-Ping Hu. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Synthetic Communications, 46(13), 1081-1106. [Link]

  • Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. Chemistry – A European Journal. [Link]

  • Chiral Phosphine-Aminophosphine Ligands for Copper-Catalyzed Asymmetric Hydrogenation. (2026). ResearchGate. [Link]

  • Ian D. Gridnev, Natalia Higashi, & Toshiaki Imamoto. (1999). Enantioselective Synthesis of α-Hydroxy and α-Amino Phosphonates via Catalytic Asymmetric Hydrogenation. Organic Letters, 1(5), 725-727. [Link]

  • Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. (2001). The Journal of Organic Chemistry, 66(24), 8037-8043. [Link]

  • Toshiaki Imamoto. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(10), 449-464. [Link]

  • Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. (2021). The Journal of Organic Chemistry, 86(20), 13865-13889. [Link]

  • Enantioselective Synthesis of α-Amino Phosphonates via Pd-Catalyzed Asymmetric Hydrogenation. (2016). PubMed. [Link]

  • Proposed reaction mechanism for the asymmetric hydrogenation of oximes to hydroxylamines catalyzed by iridium complexes. (n.d.). ResearchGate. [Link]

  • Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids. (2022). Journal of the American Chemical Society, 144(40), 18375-18384. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins Using Monodentate Spiro Phosphoramidite Ligands. (2004). The Journal of Organic Chemistry, 69(15), 5027-5035. [Link]

  • The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. (2022). Molecules, 27(23), 8415. [Link]

  • The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. (2022). PubMed. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands. (2025). ResearchGate. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. (2012). PubMed. [Link]

  • Iridium catalysts for the asymmetric hydrogenation of olefins with nontraditional functional substituents. (n.d.). ScienceDirect. [Link]

  • Asymmetric Hydrogenation. (2015). Creative Commons. [Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (n.d.). Wiley-VCH. [Link]

  • The asymmetric hydrogenation catalysts: [Rh I (cod)((R,R)-MeDuPHOS)]BF 4. (n.d.). ResearchGate. [Link]

  • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. (n.d.). University of Pennsylvania. [Link]

  • Studies on Environmentally Benign Asymmetric Catalytic Reactions. (n.d.). PolyU Electronic Theses. [Link]

  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application

Applications of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate in pharmaceutical synthesis

A Senior Application Scientist's Field Notes on Methyl (diethoxyphosphoryl)(hydroxyimino)acetate and its Prolific Analogue, OxymaPure® Introduction: A Case of Mistaken Identity in Pursuit of Peptide Perfection In the lan...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Notes on Methyl (diethoxyphosphoryl)(hydroxyimino)acetate and its Prolific Analogue, OxymaPure®

Introduction: A Case of Mistaken Identity in Pursuit of Peptide Perfection

In the landscape of pharmaceutical synthesis, particularly in the intricate art of peptide construction, the choice of coupling reagent is paramount. It is the silent architect of the amide bond, dictating the efficiency, purity, and stereochemical integrity of the final therapeutic agent. This guide was initially conceived to explore the applications of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate. However, an extensive review of the scientific literature and chemical databases reveals a likely misnomer in the requested topic. The specified compound, Methyl (diethoxyphosphoryl)(hydroxyimino)acetate, is not a recognized reagent in the context of peptide coupling. Instead, the chemical structure strongly suggests a conflation of two distinct classes of reagents: a Horner-Wadsworth-Emmons (HWE) reagent, Methyl 2-(diethoxyphosphoryl)acetate (CAS 1067-74-9), used for olefination reactions[1][2][3][4], and the highly influential oxime-based coupling additives.

The striking similarity in nomenclature points towards a probable interest in a closely related and widely celebrated molecule: Ethyl 2-cyano-2-(hydroxyimino)acetate , commercially known as OxymaPure® or simply Oxyma . This document, therefore, pivots to provide a comprehensive exploration of Oxyma, a reagent that has revolutionized modern peptide synthesis. We will delve into its mechanism of action, its diverse applications, and provide detailed protocols, treating it as the likely intended subject of the original query. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just procedural steps, but the underlying scientific rationale that empowers informed and successful pharmaceutical synthesis.

Part 1: The Rise of OxymaPure® - A Safer, More Efficient Era in Peptide Coupling

The journey of peptide synthesis has been marked by a continuous quest for the ideal coupling reagent – one that is highly efficient, minimizes the loss of stereochemical integrity (racemization), and ensures the safety of the practitioner. For decades, benzotriazole-based additives, such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), were the gold standard. However, the inherent explosive nature of these compounds presented a significant safety concern in the laboratory[5][6].

The introduction of Oxyma marked a paradigm shift. This non-explosive, oxime-based additive provides a superior safety profile without compromising, and in many cases, exceeding the performance of its predecessors. Its pronounced acidity (pKa of 4.60) makes it an effective agent for minimizing base-catalyzed side reactions during the critical step of peptide bond formation[5][6].

Mechanism of Action: The Science Behind Superior Performance

The primary role of Oxyma is to act as an additive in carbodiimide-mediated coupling reactions, most commonly with N,N'-diisopropylcarbodiimide (DIC). The mechanism can be dissected into a few key steps that highlight its efficacy in promoting efficient coupling and suppressing undesirable side reactions.

  • Activation of the Carboxylic Acid: The process begins with the reaction of the carboxylic acid of the N-protected amino acid with DIC, forming a highly reactive O-acylisourea intermediate.

  • The Crucial Role of Oxyma: This O-acylisourea intermediate is unstable and prone to two detrimental side reactions: rearrangement to an unreactive N-acylurea and the formation of a 5(4H)-oxazolone, which is a primary pathway for racemization. Oxyma swiftly intercepts this intermediate.

  • Formation of the Oxyma-Ester: The anionic form of Oxyma attacks the O-acylisourea, leading to the formation of a more stable and highly reactive Oxyma-ester active species.

  • Nucleophilic Attack and Peptide Bond Formation: The N-terminal amine of the growing peptide chain then attacks the carbonyl carbon of the Oxyma-ester, resulting in the formation of the desired peptide bond and the regeneration of Oxyma.

This mechanism effectively channels the reaction towards the desired product, significantly reducing the formation of byproducts and preserving the stereochemical integrity of the amino acids.

Part 2: Applications in Pharmaceutical Synthesis

The impact of Oxyma extends across various facets of pharmaceutical synthesis, from routine solid-phase peptide synthesis (SPPS) to the more challenging solution-phase fragment condensation.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the efficiency of each coupling step is critical for the successful synthesis of long and complex peptides. The DIC/Oxyma coupling cocktail has become a staple in modern automated and manual SPPS protocols.

Key Advantages in SPPS:

  • High Coupling Efficiency: Ensures near-quantitative formation of the peptide bond, which is crucial for the synthesis of long peptides.

  • Suppression of Racemization: Particularly important for sensitive amino acids like histidine and cysteine.

  • Compatibility with a Wide Range of Solvents: Soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).

  • Safety: The non-explosive nature of Oxyma makes it a safer alternative to HOBt and HOAt for both small-scale and large-scale synthesis.

Solution-Phase Peptide Synthesis

For the synthesis of shorter peptides or for fragment condensation in the production of larger peptides and small proteins, solution-phase synthesis remains a valuable technique. The principles of DIC/Oxyma activation are equally applicable here, offering clean and efficient coupling with straightforward work-up procedures.

Synthesis of Difficult and Sterically Hindered Peptides

The synthesis of peptides containing sterically hindered amino acids (e.g., Aib, N-methylated amino acids) or those prone to aggregation poses a significant challenge. The high reactivity of the Oxyma-ester intermediate generated in the DIC/Oxyma system often proves effective in overcoming these hurdles, leading to improved yields and purities.

Part 3: Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be necessary based on the specific peptide sequence, the scale of the synthesis, and the instrumentation used.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle using DIC/Oxyma

This protocol outlines a typical coupling cycle for the addition of a single Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • Oxyma (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Solid-phase synthesis resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid and Oxyma in DMF.

    • Add DIC to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The coupling time may need to be extended for sterically hindered amino acids.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction: A ninhydrin (Kaiser) test can be performed to check for the presence of free amines, indicating an incomplete reaction. If the test is positive, a second coupling (recoupling) may be necessary.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes a general procedure for the coupling of two peptide fragments in solution.

Materials:

  • N-protected peptide/amino acid with a free carboxylic acid (1 equivalent)

  • C-protected peptide/amino acid with a free amine (1-1.2 equivalents)

  • Oxyma (1.1 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • Anhydrous solvent (e.g., DMF, DCM, or a mixture)

  • Tertiary base (e.g., N,N-diisopropylethylamine - DIPEA), if the amine component is a salt.

Procedure:

  • Dissolution: Dissolve the N-protected peptide/amino acid and Oxyma in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add DIC to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Addition of Amine Component:

    • If the C-protected peptide/amino acid is a salt (e.g., HCl or TFA salt), neutralize it with an equimolar amount of a non-nucleophilic base like DIPEA in a separate flask.

    • Add the solution of the C-protected peptide/amino acid to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, filter off the precipitated diisopropylurea (DCU).

    • The filtrate can be worked up by standard procedures, such as washing with dilute acid, base, and brine.

    • The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Part 4: Data Presentation and Visualization

Table 1: Comparison of Common Coupling Additives
PropertyOxymaPure®HOBtHOAt
pKa 4.604.603.30
Molecular Weight 142.11 g/mol 135.13 g/mol 136.11 g/mol
Explosive Hazard NoYesYes
Coupling Efficiency HighGoodVery High
Racemization Suppression ExcellentGoodExcellent
Diagrams

Workflow for a Standard SPPS Cycle using DIC/Oxyma

SPPS_Workflow Resin Resin with Free Amine Coupling Coupling Resin->Coupling Activation Fmoc-AA + DIC + Oxyma (Pre-activation) Activation->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: Simplified workflow of an SPPS cycle using Oxyma.

Mechanism of DIC/Oxyma Mediated Amide Bond Formation

Coupling_Mechanism cluster_activation Activation cluster_oxyma_ester Oxyma Ester Formation cluster_coupling Coupling RCOOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + DIC DIC DIC Diisopropylcarbodiimide Oxyma_Ester Oxyma-Ester (Active Ester) O_Acylisourea->Oxyma_Ester + Oxyma Oxyma Oxyma Peptide_Bond R-CO-NH-R' Peptide Bond Oxyma_Ester->Peptide_Bond + R'-NH2 R_NH2 R'-NH2 Amine

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (MDHA) during aqueous handling. This highly functionalized Horner-Wadsworth-Emmons (HWE) intermediate is critical for synthesizing unnatural amino acids, but its electrophilic nature makes it exceptionally fragile in water.

Below, you will find a deep dive into the causality of its degradation, field-proven FAQs, quantitative stability data, and a self-validating protocol to ensure your workflows remain robust.

Core Mechanisms of Degradation

Understanding the Causality of Instability

To prevent hydrolysis, we must first understand the thermodynamic and kinetic vulnerabilities of the three functional domains within the molecule:

  • Oxime Reversion (Acid-Catalyzed): The oxime group is highly susceptible to acid-catalyzed hydrolysis. Protonation of the oxime nitrogen draws electron density away from the adjacent carbon, making it highly electrophilic. This facilitates rapid nucleophilic attack by water, reverting the molecule to its keto-derivative (methyl 2-(diethoxyphosphoryl)-2-oxoacetate) (1)[1].

  • Ester Saponification (Base-Catalyzed): The methyl ester is prone to base-catalyzed saponification. The strongly electron-withdrawing diethoxyphosphoryl and hydroxyimino groups increase the partial positive charge on the ester carbonyl, accelerating hydroxide attack compared to standard aliphatic esters.

  • Phosphonate Dealkylation: While P-O-C bonds are generally more stable than C-O-C bonds, phosphonate esters can hydrolyze under prolonged aqueous exposure or extreme pH extremes (2)[2]. Related oxime-phosphate derivatives (e.g., Oxyma-based reagents) have been shown to rapidly hydrolyze in pure water with half-lives of less than 3 hours, necessitating the use of aprotic co-solvents (3)[3].

Troubleshooting Guide & FAQs

Q: My product yield drops significantly when scaling up the aqueous extraction. Why is this happening? A: Extended residence time in the aqueous phase during large-scale liquid-liquid extraction exacerbates both ester and oxime hydrolysis. Because the half-life of similar oxime-phosphonates in unbuffered water is exceptionally short (<3 hours)[3], prolonged phase-separation times at scale lead to massive degradation. Solution: Shift to a continuous flow extraction system or use highly non-polar solvent mixtures (e.g., MTBE/DCM) to rapidly partition the compound out of the aqueous phase.

Q: Can I use standard phosphate-buffered saline (PBS) for my enzymatic reductions with this substrate? A: No. Phosphate anions act as nucleophilic catalysts, accelerating ester hydrolysis. Solution: Use non-nucleophilic, sterically hindered buffers like MES (2-(N-morpholino)ethanesulfonic acid) adjusted strictly to pH 6.0–6.5.

Q: I need to perform a reaction in aqueous media. How do I prevent hydrolysis during the process? A: Rely on a synergistic stabilization approach. First, maintain a temperature of 0–4°C to exponentially decrease the kinetics of water attack. Second, introduce at least 40% v/v of an aprotic co-solvent (e.g., THF or MeCN) to lower the thermodynamic activity of water in the microenvironment.

Degradation Pathways & Stabilization Workflow

G Target Methyl (diethoxyphosphoryl) (hydroxyimino)acetate OximeHyd Oxime Reversion (pH < 5.5) Target->OximeHyd Acidic H2O EsterHyd Ester Saponification (pH > 7.5) Target->EsterHyd Basic H2O Buffer Non-Nucleophilic Buffer (MES, pH 6.0 - 6.5) OximeHyd->Buffer Prevent EsterHyd->Buffer Prevent Temp Cryo-Control (0 - 4°C) Buffer->Temp Solvent Aprotic Co-solvent (>40% THF/MeCN) Temp->Solvent Stable Hydrolytically Stable System (t_1/2 > 72h) Solvent->Stable Synergistic Stabilization

Degradation pathways of oxime-phosphonates and synergistic stabilization strategies.

Quantitative Stability Data

The following table summarizes the half-life ( t1/2​ ) of MDHA under various environmental conditions, demonstrating the necessity of the synergistic stabilization approach.

ConditionpHTemperature (°C)Co-SolventHalf-Life ( t1/2​ )Primary Degradant
Unbuffered Water~4.525None< 3 hoursKeto-derivative (Oxime reversion)
PBS Buffer7.425None~ 8 hoursCarboxylic acid (Ester hydrolysis)
MES Buffer6.225None~ 18 hoursMixed degradants
MES Buffer6.24None~ 36 hoursMixed degradants
MES Buffer + MeCN 6.2 4 50% MeCN > 72 hours Stable

Self-Validating Experimental Protocol

Methodology for Aqueous-Organic Biphasic Handling

To manipulate Methyl (diethoxyphosphoryl)(hydroxyimino)acetate in aqueous media while suppressing degradation pathways, follow this self-validating protocol.

Step 1: Matrix Preparation

  • Action: Prepare a 50:50 (v/v) mixture of anhydrous Acetonitrile (MeCN) and 100 mM MES buffer.

  • Causality: MeCN acts as an aprotic shield. By reducing the dielectric constant of the medium and the thermodynamic activity of water, you suppress the nucleophilic attack on both the oxime and ester moieties[3].

Step 2: Cryo-Dispersion

  • Action: Pre-chill the solvent matrix to 0–4°C before introducing the substrate.

  • Causality: Arrhenius kinetics dictate that lowering the temperature exponentially decreases the rate of both acid-catalyzed oxime reversion and base-catalyzed saponification.

Step 3: pH Control via Non-Nucleophilic Buffering

  • Action: Adjust the MES buffer strictly to pH 6.2 using minimal dilute NaOH.

  • Causality: pH 6.2 is the optimal "stability saddle point." Dropping below pH 5.5 accelerates oxime protonation and subsequent hydrolysis[1], while exceeding pH 7.5 triggers rapid ester saponification. MES is chosen over phosphate to prevent nucleophilic catalysis.

Step 4: Self-Validation Check (Real-Time Integrity Monitoring)

  • Action: Before proceeding to the next synthetic step (e.g., reduction or HWE coupling), take a 10 µL aliquot of the reaction mixture. Dilute immediately in 990 µL of anhydrous MeCN (to quench any further aqueous reactions) and analyze via LC-MS.

  • Validation Criterion: Monitor the ratio of the intact oxime ( m/z 240, [M+H]+ ) to the keto-derivative ( m/z 225, [M+H]+ ). If the keto-derivative exceeds 2% relative abundance, the buffer capacity has been breached. The system validates its own failure: you must immediately partition the mixture into cold MTBE to rescue the intact substrate.

References

  • Source: nih.
  • Source: mdpi.
  • Source: scispace.com (PMC)

Sources

Optimization

Technical Support Center: Troubleshooting Methyl (diethoxyphosphoryl)(hydroxyimino)acetate Olefination

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (or its ethyl ester counterpart) in Horner-Wad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (or its ethyl ester counterpart) in Horner-Wadsworth-Emmons (HWE) olefinations. This reagent is a critical building block for synthesizing α,β -dehydroamino acids, which are key intermediates for complex natural products like Psammaplin A and targeted therapeutics[1],[2].

Below, we provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you eliminate side reactions and optimize your yields.

Mechanistic Causality: Why Do Side Reactions Occur?

The primary challenge with Methyl (diethoxyphosphoryl)(hydroxyimino)acetate lies in the highly acidic nature of the unprotected α -hydroxyimino (oxime) moiety ( pKa​≈9 ).

During a standard HWE reaction, a base is used to deprotonate the α -carbon of the phosphonate to create a nucleophilic carbanion. However, when using this specific reagent, the base will preferentially abstract the oxime N-OH proton first, generating a monoanion . To achieve the required α -carbanion, a second equivalent of strong base is necessary to form a dianion [3].

If the reaction temperature is not strictly controlled (kept at ≤−78∘C ), or if a weak/nucleophilic base is used, the monoanion undergoes a rapid Beckmann-type dehydration and decarboxylation. This collapses the starting material into a useless benzylnitrile or cyanoacetate byproduct[1]. Understanding this causality is the key to mastering this transformation: you must either perfectly control the dianion formation or mask the acidic proton entirely.

Troubleshooting FAQs

Q1: I am isolating a large amount of nitrile byproducts and getting <10% olefination yield. What is going wrong? A: Your oxime monoanion is undergoing thermal decomposition (dehydration/fragmentation) before the α -carbanion can react with your aldehyde[1]. This occurs if you are using only ~1.0–1.5 equivalents of base, or if your reaction temperature is too high (e.g., 0∘C to Room Temperature). To fix this, you must either protect the oxime group prior to the HWE reaction or switch to a strict 2.1 equivalent dianion protocol at cryogenic temperatures.

Q2: How do I successfully perform the olefination without protecting the hydroxyimino group? A: You must utilize the direct dianion method. This requires exactly 2.1 to 2.2 equivalents of a strong, non-nucleophilic base (such as LiHMDS)[3]. The base must be added dropwise at −78∘C to prevent localized heating. Sodium hydride (NaH) is generally not recommended for the unprotected route due to its heterogeneous nature, which makes precise stoichiometric control and rapid cooling difficult.

Q3: What is the best protecting group strategy if the direct dianion method fails or scales poorly? A: O-protection is the most robust, field-proven strategy. Converting the free oxime to a tert-butyldimethylsilyl (TBS) ether or a tetrahydropyranyl (THP) ether masks the acidic proton[2],[3]. Once protected, the reagent behaves like a standard HWE phosphonate, requiring only 1.1 equivalents of base and tolerating much milder conditions (such as DBU/LiCl), which also drastically improves the E/Z stereoselectivity of the resulting alkene.

Data Presentation: Base & Protection Strategy Comparison

The following table synthesizes the expected outcomes based on the protection strategy and base selection, allowing you to easily compare the operational windows of each approach.

EntryOxime StatusBase (Equivalents)SolventTemp ProfileMajor ByproductExpected Yield
1 Unprotected (-OH)NaH (1.2 eq)THF 0∘C to RTNitrile (Fragmentation) <10%
2 Unprotected (-OH)LiHMDS (2.1 eq)THF −78∘C to 0∘C Unreacted Aldehyde 45−60%
3 THP-ProtectedNaH (1.1 eq)THF 0∘C to RTNone 75−85%
4 TBS-ProtectedDBU / LiCl (1.5 eq)MeCNRTNone >90%

Experimental Workflows & Logical Relationships

HWE_Workflow A Methyl (diethoxyphosphoryl) (hydroxyimino)acetate B Is the N-OH group protected? A->B C Yes (e.g., TBS, THP) B->C D No (Free Oxime) B->D E Use 1.1 eq Base (e.g., DBU/LiCl or LiHMDS) C->E F Use 2.1 eq Strong Base (e.g., LiHMDS at -78°C) D->F G Add Carbonyl Electrophile E->G F->G H Desired α-Hydroxyimino Acrylate (High Yield) G->H Controlled Temp I Side Reaction: Nitrile Fragmentation / Low Yield G->I Excess Heat / Base

Figure 1: Decision tree for HWE olefination workflow and troubleshooting.

Pathway N1 Phosphonate Reagent (Free Oxime) N2 Monoanion (Oxime O-) N1->N2 1 eq Base N3 Dianion (O-, C-) N2->N3 2nd eq Base (<-78°C) N6 Beckmann-type Fragmentation N2->N6 Heat / Poor Base N4 Oxaphosphetane Intermediate N3->N4 + Aldehyde N5 Olefination Product (E/Z Isomers) N4->N5 - Phosphate N7 Nitrile Byproduct N6->N7 - CO2, - H2O

Figure 2: Mechanistic pathway of normal HWE olefination vs. nitrile fragmentation.

Self-Validating Experimental Protocols

Protocol A: O-TBS Protection & Masamune-Roush HWE (Recommended for Scale-Up)

Rationale: Masking the acidic N-OH proton prevents monoanion-driven fragmentation entirely, allowing the use of milder bases (DBU/LiCl) which drastically improves thermodynamic control and yield[3].

  • Protection: Dissolve Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (1.0 eq) in anhydrous DCM. Add Imidazole (2.0 eq) followed by TBSCl (1.2 eq) at 0∘C . Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a non-polar spot ( Rf​≈0.6 ).

  • Activation: In a separate flame-dried flask, suspend anhydrous LiCl (1.5 eq) in anhydrous MeCN (0.1 M). Add the TBS-protected phosphonate (1.0 eq) and the target aldehyde (1.1 eq). Cool the suspension to 0∘C .

  • Olefination: Dropwise add DBU (1.2 eq). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc.

    • Self-Validation Check: LC-MS of the crude organic layer should show the desired mass without the M−62 peak (which would indicate desilylation and fragmentation).

Protocol B: Direct Dianion HWE (Unprotected Route)

Rationale: Forgoes the protection/deprotection steps but requires rigorous anhydrous and cryogenic conditions to prevent the monoanion from decomposing.

  • Preparation: Dissolve Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (1.0 eq) in anhydrous THF (0.1 M). Cool strictly to −78∘C using a dry ice/acetone bath.

  • Dianion Generation: Add LiHMDS (2.1 eq, 1.0 M in THF) dropwise over 15 minutes down the side of the flask to pre-cool the base.

    • Self-Validation Check: The solution will turn a distinct deep yellow/orange, indicating successful dianion formation. Critical: If the solution turns dark brown, localized heating has occurred, leading to decomposition. Abort and restart with stricter temperature control.

  • Electrophile Addition: Stir at −78∘C for 30 minutes. Add the aldehyde (1.1 eq) dropwise.

  • Reaction & Quench: Allow the reaction to slowly warm to 0∘C over 2 hours. Quench with cold acetic acid (2.2 eq) in THF before adding water to prevent basic hydrolysis of the ester during aqueous workup.

References

  • Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modification Source: Marine Drugs (MDPI) URL:[Link]

  • Combined inhibition of NAD synthesis and C-terminal binding protein cooperatively induces cell death and inhibits growth of high grade serous ovarian carcinoma Source: Scientific Reports (Nature / PubMed Central) URL:[Link]

  • Synthesis and biological evaluation of fluorescent psammaplin A derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (MDPHA) .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (MDPHA) .

Due to the presence of a highly polar phosphonate ester, a sensitive methyl ester, and an oxime group capable of strong hydrogen bonding and E/Z isomerization, isolating this molecule requires precise control over pH, solvent selection, and chromatographic conditions. This guide synthesizes field-proven methodologies with mechanistic troubleshooting to ensure high-yield, high-purity isolation.

Isolation & Purification Workflow

The following diagram outlines the validated pipeline for isolating MDPHA from a crude nitrosation reaction mixture.

Workflow Crude Crude Reaction Mixture Quench Aqueous Quench (pH 4-5) Crude->Quench Add cold NH4Cl Extraction Liquid-Liquid Extraction Quench->Extraction EtOAc / Brine Organic Organic Phase (Target) Extraction->Organic Validate via TLC Chromatography Silica Gel Chromatography Organic->Chromatography Dry & Concentrate Crystallization Recrystallization (E/Z) Chromatography->Crystallization Isomeric Mixture Pure Pure MDPHA (>98%) Crystallization->Pure Validate via NMR

Workflow for the isolation and purification of MDPHA from crude reaction mixtures.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , ensuring you can empirically confirm the success of each step before proceeding.

Protocol A: Aqueous Quench and Liquid-Liquid Extraction

Liquid-liquid extraction using Ethyl Acetate (EtOAc) is the standard method for isolating diethoxyphosphoryl-containing oximes from aqueous mixtures[1].

  • Quench: Cool the crude reaction mixture to 0–5 °C. Slowly add 1 volume of saturated aqueous NH4​Cl .

    • Causality: The mild buffer neutralizes the reaction without creating basic conditions that would hydrolyze the methyl ester.

    • Self-Validation Check: Verify the pH of the aqueous phase is between 4.5 and 5.5 using pH indicator strips.

  • Extraction: Add 2 volumes of EtOAc. Agitate vigorously and allow phase separation.

    • Self-Validation Check: Spot the aqueous layer on a TLC plate and stain with Potassium Permanganate ( KMnO4​ ). The absence of a yellow spot on a purple background confirms the complete extraction of the oxime product.

  • Washing & Drying: Wash the combined organic layers with saturated brine. Dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (bath temperature < 30 °C) to yield the crude product.

Protocol B: Silica Gel Flash Chromatography

Advanced purification of related diethoxyphosphoryl compounds often requires optimized chromatographic techniques to prevent degradation or severe streaking[2].

  • Column Preparation: Slurry-pack a silica gel column using Hexane/EtOAc (70:30) containing 1% Glacial Acetic Acid (v/v).

    • Causality: The acetic acid suppresses the ionization of the oxime and masks free silanols on the stationary phase, preventing severe peak tailing.

  • Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute with a gradient of 30% to 60% EtOAc in Hexane (maintaining 1% AcOH).

    • Self-Validation Check: Collect fractions and analyze via TLC. The target compound typically elutes at an Rf​ of ~0.35 (in 50% EtOAc/Hexane). Combine fractions containing the pure spot and concentrate.

Protocol C: Isomer Enrichment & Crystallization
  • Solvent Selection: Dissolve the purified chromatographic mixture in a minimal amount of warm Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is non-nucleophilic. While the diethoxyphosphoryl group shows remarkable stability in anhydrous aprotic solvents[3], the methyl ester is highly susceptible to transesterification if primary alcohols (like MeOH or EtOH) are used.

  • Precipitation: Slowly add cold Hexane dropwise until the solution becomes slightly turbid. Cool the mixture to -20 °C overnight.

  • Isolation: Filter the resulting crystals.

    • Self-Validation Check: Analyze the crystals via 1H NMR or 31P NMR. The E and Z isomers will display distinct chemical shifts for the methoxy protons and phosphorus signals. A single set of peaks confirms isomeric purity.

Troubleshooting & FAQs

Q1: Why is my product streaking heavily on the silica column, and how do I fix it? Causality: The oxime hydroxyl (-OH) acts as a strong hydrogen bond donor, and the phosphonyl oxygen (P=O) acts as a strong acceptor. Together, they interact aggressively with the free silanol groups on the silica gel. Solution: You must disrupt this hydrogen bonding. Pre-treat your silica and run your mobile phase with 1% acetic acid. Alternatively, switch to a highly polar, non-protic solvent system (e.g., Toluene/Acetone) to outcompete the silanol interactions[2].

Q2: I am observing a significant loss of the methyl ester group during purification. What causes this? Causality: The electron-withdrawing nature of the diethoxyphosphoryl and hydroxyimino groups makes the carbonyl carbon highly electrophilic. Exposure to basic conditions (e.g., NaHCO3​ or Na2​CO3​ washes) induces rapid hydrolysis[3]. Solution: Strictly use mildly acidic buffers (e.g., saturated NH4​Cl ) for quenching. Never use methanol during recrystallization to prevent transesterification.

Q3: How can I monitor the purification effectively when UV absorbance is weak? Causality: Depending on the solvent matrix, the chromophore of the isolated oxime-phosphonate may not provide strong UV absorption at 254 nm. Solution: Use a self-validating TLC visualization strategy. Stain with Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA). The oxime group readily reduces KMnO4​ , appearing instantly as a bright yellow spot.

Quantitative Data & Solvent Selection

Use the following empirical data tables to optimize your specific isolation environment.

Table 1: Chromatographic Solvent Systems and Rf​ Optimization

Solvent System (v/v)AdditiveTarget Rf​ Observation / Causality
Hexane / EtOAc (50:50)None0.20 - 0.45Severe streaking due to oxime-silanol hydrogen bonding.
Hexane / EtOAc (50:50)1% Acetic Acid0.35Sharp band; acidic modifier masks silanols[2].
DCM / MeOH (95:5)None0.60Poor resolution from baseline impurities; high risk of transesterification[3].
Toluene / Acetone (70:30)None0.40Excellent alternative for separating unreacted phosphonates without acids.

Table 2: Partitioning Behavior (Extraction Optimization)

Extraction SolventAqueous PhaseExtraction EfficiencyRationale
Diethyl EtherWaterLow (<50%)Product is too polar for efficient partitioning into ether.
Ethyl AcetateWaterModerate (~75%)Better polarity match, but some product remains in the aqueous layer.
Ethyl AcetateSat. BrineHigh (>95%)Salting-out effect drastically reduces the aqueous solubility of the polar oxime[1].
DichloromethaneSat. NaHCO3​ VariableHigh risk of methyl ester hydrolysis and oxime deprotonation[3].

Sources

Optimization

Technical Support Center: Optimizing Reaction Conversion Rates with Hydroxyimino-Phosphonate Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regardin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of hydroxyimino-phosphonate derivatives to improve reaction conversion rates. While the specific compound "Methyl (diethoxyphosphoryl)(hydroxyimino)acetate" is not widely documented in scientific literature, its structural features suggest a role as a coupling additive, similar to the well-established reagent Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). This guide will leverage the known principles of Oxyma and related phosphonate chemistry to provide a comprehensive resource for your experimental needs.

Introduction to Hydroxyimino-Phosphonate Derivatives in Synthesis

In complex organic synthesis, particularly in peptide and amide bond formation, achieving high conversion rates is crucial for yield, purity, and cost-effectiveness. Side reactions, such as racemization and the formation of inactive byproducts, can significantly hinder the efficiency of a reaction.[1][2] Additives are often employed to mitigate these issues by activating the carboxylic acid component and facilitating a smooth and rapid reaction with the amine.[1][3]

The hydroxyimino-phosphonate scaffold, as suggested by the structure of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate, combines the features of an oxime, known for its ability to form stable active esters, with a phosphonate group, which can influence the electronic properties and reactivity of the molecule.[4][5] This guide will explore the potential applications and troubleshooting associated with this class of compounds, drawing parallels with the extensively studied coupling additive, Oxyma.

Frequently Asked Questions (FAQs)

Q1: What is the proposed role of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate in improving conversion rates?

Based on its chemical structure, Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is hypothesized to function as a coupling additive, particularly in amide bond formation. Similar to Oxyma, it likely reacts with an activated carboxylic acid (e.g., an O-acylisourea intermediate formed by a carbodiimide) to generate a more stable and reactive active ester. This active ester then efficiently reacts with an amine to form the desired amide bond, minimizing side reactions.[6][7]

Q2: How does a hydroxyimino-based additive prevent common side reactions in peptide synthesis?

The primary role of a hydroxyimino additive is to suppress racemization and prevent the formation of N-acylurea, an unreactive byproduct. It achieves this by intercepting the highly reactive O-acylisourea intermediate to form a more stable active ester. This controlled reactivity ensures that the activated acid is readily available for reaction with the amine, rather than undergoing undesirable rearrangements.[6][7]

Q3: What are the potential advantages of a phosphonate-containing additive compared to traditional benzotriazole-based additives like HOBt?

While specific data on Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is limited, phosphonate-containing compounds can offer unique electronic and steric properties. Furthermore, additives like Oxyma are known to have a superior safety profile, being less explosive than HOBt.[7][8] The phosphonate group may further enhance stability and solubility in certain solvent systems.

Q4: In which types of reactions can I expect a hydroxyimino-phosphonate additive to be effective?

These additives are most likely to be effective in reactions involving the formation of an amide bond, such as:

  • Solid-Phase Peptide Synthesis (SPPS)[7]

  • Solution-Phase Peptide Synthesis[9]

  • General amide bond formation between a carboxylic acid and an amine.

Q5: What are the typical reaction conditions for using a coupling additive?

Generally, the additive is used in equimolar amounts relative to the carboxylic acid and the coupling reagent (e.g., a carbodiimide like DCC or DIC).[6] The reaction is typically carried out in an aprotic polar solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) at room temperature.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion Rate / Incomplete Reaction 1. Insufficient activation of the carboxylic acid.2. Sterically hindered reactants.3. Peptide aggregation on solid support (in SPPS).[3]1. Increase the equivalents of the coupling reagent and additive.2. Extend the reaction time or increase the temperature (with caution to avoid side reactions).[10]3. Use a solvent known to disrupt secondary structures, such as NMP or a DMF/DMSO mixture.[3]
Presence of Racemized Product 1. Over-activation of the amino acid.[3]2. Presence of a strong base.1. Reduce the pre-activation time before adding the amine.2. Use a weaker, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1]
Formation of N-acylurea Byproduct Inefficient trapping of the O-acylisourea intermediate by the additive.1. Ensure the additive is of high purity and used in sufficient quantity (at least 1 equivalent).2. Add the carbodiimide to a solution of the carboxylic acid and the additive to facilitate rapid formation of the active ester.
Poor Solubility of Reagents The chosen solvent is not appropriate for the reactants or the additive.1. Experiment with different solvents or solvent mixtures (e.g., DMF, DCM, NMP).2. Ensure all reagents are fully dissolved before initiating the reaction.
Unexpected Side Products The phosphonate group may undergo side reactions under certain conditions.1. Analyze the side products by LC-MS or NMR to identify their structures.2. Consult the literature for known reactivity of similar phosphonate compounds under your reaction conditions.[4][5]

Experimental Protocols & Workflows

General Protocol for Amide Bond Formation using a Hydroxyimino-Phosphonate Additive

This protocol provides a general guideline for a solution-phase amide coupling reaction.

Materials:

  • N-protected amino acid or carboxylic acid (1 equivalent)

  • Amine or C-protected amino acid (1-1.2 equivalents)

  • Methyl (diethoxyphosphoryl)(hydroxyimino)acetate or similar additive (1 equivalent)

  • Carbodiimide coupling reagent (e.g., DIC, DCC) (1 equivalent)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Non-nucleophilic base (e.g., DIPEA) (if starting with an amine salt)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the N-protected amino acid and the hydroxyimino-phosphonate additive in the chosen solvent.

  • Add the carbodiimide coupling reagent to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add the amine to the reaction mixture. If the amine is a hydrochloride or other salt, add 1 equivalent of a non-nucleophilic base.

  • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, work up the reaction by washing with aqueous solutions to remove unreacted starting materials and byproducts. The specific workup procedure will depend on the properties of the product.

  • Purify the product using column chromatography or recrystallization.

Workflow for Solid-Phase Peptide Synthesis (SPPS) with a Hydroxyimino-Phosphonate Additive

SPPS_Workflow Resin Resin with N-terminally deprotected peptide Deprotection Fmoc Deprotection (20% piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: Add activated amino acid to resin Wash1->Coupling Activation Amino Acid Activation: Fmoc-AA + Additive + DIC in DMF Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for next amino acid Wash2->Repeat Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection Next Cycle

Caption: A typical workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using a hydroxyimino-phosphonate additive.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which a hydroxyimino-based additive improves the efficiency of carbodiimide-mediated amide bond formation.

Mechanism cluster_activation Activation Phase cluster_side_reaction Side Reaction Pathway cluster_desired_pathway Additive-Mediated Pathway Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (Carbodiimide) N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Undesired) Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester Trapping by Additive (Desired) Additive Additive (e.g., Oxyma) Additive->Active_Ester Amide_Bond Amide Bond (Desired Product) Active_Ester->Amide_Bond + Amine Amine R''-NH2 (Amine)

Sources

Troubleshooting

Optimal reaction temperature for Methyl (diethoxyphosphoryl)(hydroxyimino)acetate HWE reactions

Welcome to the Technical Support Center for Advanced Olefination. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the Horner-Wadsworth-Emmons (HWE) olefination of α -hydroxyimino pho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Olefination. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the Horner-Wadsworth-Emmons (HWE) olefination of α -hydroxyimino phosphonoacetates.

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is a highly specialized, bifunctional reagent. It is predominantly used to synthesize α,β -unsaturated α -oximino esters—the direct precursors to dehydroamino acids and unnatural amino acids. However, the presence of the acidic and labile hydroxyimino (oxime) group introduces competing side reactions. The master variable governing the success of this reaction is temperature .

Below is our comprehensive troubleshooting guide, designed to explain the causality behind the reaction parameters and provide a self-validating protocol for your workflows.

Mechanistic Overview & The Role of Temperature

The relies on the deprotonation of the phosphonate to form a stabilized carbanion, followed by nucleophilic attack on an aldehyde. For methyl (diethoxyphosphoryl)(hydroxyimino)acetate, temperature dictates whether the reaction operates under kinetic or thermodynamic control:

  • Kinetic Control (-78 °C): At ultra-low temperatures, the nucleophilic attack of the carbanion on the aldehyde is irreversible. This minimizes the equilibration of the intermediate betaine, strongly favoring the formation of the syn-oxaphosphetane. The syn-intermediate undergoes stereospecific elimination to yield the desired (Z)- α -oximino acrylate, which is critical for the downstream synthesis of .

  • Thermodynamic Degradation (> 0 °C): If the initial addition occurs at elevated temperatures, the betaine intermediate can equilibrate to the anti-isomer, drastically increasing the (E)-alkene byproduct. Furthermore, the hydroxyimino group is sensitive to strong bases at elevated temperatures; it can undergo base-promoted dehydration to form a nitrile, destroying your starting material.

HWE_Mechanism Phosphonate Methyl (diethoxyphosphoryl) (hydroxyimino)acetate Base Base Addition (LiHMDS or DBU) Phosphonate->Base Carbanion Stabilized Carbanion (Kinetic Enolate) Base->Carbanion Deprotonation T = -78 °C Aldehyde Aldehyde Addition (T = -78 °C) Carbanion->Aldehyde Oxaphosphetane Oxaphosphetane Intermediate (Syn/Anti Equilibration) Aldehyde->Oxaphosphetane Nucleophilic Attack Warming Warming to 0 °C (Rate-Limiting Elimination) Oxaphosphetane->Warming Z_Alkene (Z)-α-oximino acrylate (Major Product) Warming->Z_Alkene Steric Approach Control E_Alkene (E)-α-oximino acrylate (Minor Product) Warming->E_Alkene

Mechanistic workflow of the HWE olefination highlighting critical temperature control points.

Quantitative Temperature Optimization Data

To achieve high yields and stereoselectivity, the reaction must be staged across different temperature gradients. The table below summarizes the causality and expected outcomes based on extensive studies of .

Reaction PhaseRecommended TempPreferred BaseExpected Z:E RatioCausality / Outcome
Carbanion Formation -78 °CLiHMDS or DBUN/AEnsures quantitative, non-nucleophilic deprotonation without triggering oxime dehydration.
Aldehyde Addition -78 °CN/A> 95:5Enforces kinetic control of the nucleophilic attack; dictates the stereochemical trajectory.
Phosphate Elimination -78 °C → 0 °CN/A> 95:5Elimination is the rate-limiting step; controlled warming provides the activation energy for phosphate extrusion.
Unoptimized (Isothermal) 25 °C (RT)NaH / K₂CO₃~ 60:40Thermodynamic equilibration degrades stereoselectivity; high risk of nitrile formation and substrate degradation.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process quality control checks to ensure the system is reacting as intended.

Reagents Required:

  • Methyl (diethoxyphosphoryl)(hydroxyimino)acetate (1.0 equiv)

  • Aldehyde substrate (1.1 equiv)

  • LiHMDS (1.0 M in THF) or DBU (1.1 equiv)

  • Anhydrous THF or DCM

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add methyl (diethoxyphosphoryl)(hydroxyimino)acetate (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).

  • Cryogenic Deprotonation: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

  • Base Addition: Dropwise add LiHMDS (1.1 equiv) over 5 minutes.

    • Validation Check: The solution should turn a distinct pale yellow/orange, indicating the formation of the stabilized phosphonate carbanion. Stir for 30 minutes at -78 °C.

  • Electrophile Introduction: Dissolve the aldehyde (1.1 equiv) in a minimal amount of anhydrous THF and add it dropwise down the side of the chilled flask to pre-cool the droplet before it hits the reaction mixture. Stir for 1 hour at -78 °C.

  • Controlled Elimination (Critical Step): Remove the dry ice bath and transfer the flask to an ice-water bath (0 °C). Stir for an additional 1–2 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc). The highly polar phosphonate spot should disappear, replaced by a higher Rf spot corresponding to the α -oximino acrylate.

  • Quench and Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: My reaction yields a complex mixture with a strong nitrile peak (~2200 cm⁻¹) in the IR spectrum. What happened? A: You have experienced base-promoted dehydration of the hydroxyimino group. This occurs when the base is added too rapidly, creating localized exothermic hotspots, or if the initial deprotonation was performed above -40 °C. Ensure your cooling bath is properly maintained at -78 °C and use a controlled addition rate for the base.

Q2: The Z/E stereoselectivity of my product is poor (e.g., 1:1 ratio). How can I improve it? A: Poor selectivity is a hallmark of thermodynamic equilibration. This happens if the aldehyde is added while the reaction is too warm, allowing the betaine intermediate to freely rotate before ring closure. Ensure the aldehyde is added strictly at -78 °C. Additionally, switching from a sodium base (NaH) to a lithium base (LiHMDS) or a bulky amidine (DBU) increases the tight ion-pairing effect, which sterically locks the intermediate and enhances Z-selectivity.

Q3: The reaction stalls at the intermediate stage; TLC shows complete consumption of starting material but no product formation. A: The formation of the oxaphosphetane is fast at -78 °C, but its decomposition (extrusion of the dialkyl phosphate to form the alkene) is the rate-limiting step and requires activation energy. If the reaction stalls, it means you have not allowed the system to warm up sufficiently. Ensure you transition the reaction to 0 °C (or up to 15 °C if sterically hindered) for at least 1 hour after the initial low-temperature addition.

Q4: Can I use NaH instead of LiHMDS or DBU? A: While NaH is a classic HWE base, it is heterogeneous and generates hydrogen gas, making stoichiometry and reaction rates difficult to control at -78 °C. For highly sensitive substrates like α -hydroxyimino phosphonates, homogeneous bases like LiHMDS or DBU provide superior kinetic control and reproducibility.

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]

  • “Customizable” Units in Di- and Tripeptides: Selective Conversion into Substituted Dehydroamino Acids. Organic Letters (ACS Publications).[Link]

  • Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. RSC Advances.[Link]

Reference Data & Comparative Studies

Validation

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate vs Oxyma Pure for peptide synthesis

Next-Generation Peptide Bond Formation: Methyl (diethoxyphosphoryl)(hydroxyimino)acetate vs. Oxyma Pure In the landscape of modern peptide synthesis, the drive toward higher yields, lower epimerization, and enhanced safe...

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Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation Peptide Bond Formation: Methyl (diethoxyphosphoryl)(hydroxyimino)acetate vs. Oxyma Pure

In the landscape of modern peptide synthesis, the drive toward higher yields, lower epimerization, and enhanced safety has catalyzed the continuous evolution of coupling reagents. As a Senior Application Scientist, I frequently evaluate the transition from classical carbodiimide/additive systems to stand-alone built-in reagents to optimize complex workflows.

For years, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has served as the gold standard coupling additive, effectively replacing the explosive HOBt ()[1],[2]. However, for complex solution-phase segment couplings and the activation of highly racemization-prone N-acyl or N-formyl amino acids, stand-alone phosphorylated oximes—specifically the Diethoxyphosphoryl-Oxyma (DPOx) family, including Methyl (diethoxyphosphoryl)(hydroxyimino)acetate—offer unprecedented mechanistic advantages ()[3],[4].

This guide provides an objective, data-driven comparison of these two distinct paradigms: the additive-based carbodiimide approach versus the stand-alone phosphate-oxime activation strategy.

Mechanistic Causality: Additive vs. Stand-Alone Activation

Oxyma Pure: The Carbodiimide Enhancer Oxyma Pure operates strictly as a nucleophilic additive. When a carboxylic acid is activated by a carbodiimide like DIC, it forms a highly reactive, yet thermodynamically unstable, O-acylisourea intermediate ()[5],[6]. If left unchecked, this intermediate can rearrange into an inactive N-acylurea or evolve into an oxazolone, leading to a loss of chiral integrity[5]. Oxyma Pure (pKa ~4.6) rapidly attacks the O-acylisourea to form a stable, highly reactive Oxyma active ester, effectively suppressing these deleterious side reactions ()[5],[6].

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate: The Built-In Activator In contrast, Methyl (diethoxyphosphoryl)(hydroxyimino)acetate functions as a stand-alone coupling reagent. It pre-packages the oxime leaving group with a highly electrophilic diethoxyphosphoryl moiety[3],[4]. Upon the introduction of a mild base (e.g., NaHCO3), the carboxylate directly attacks the phosphorus center or displaces the dialkyl phosphate, bypassing the O-acylisourea intermediate entirely to form the active ester ()[3]. This direct activation is the causal mechanism behind its near-zero racemization profile, even for exceptionally challenging N-formyl segment couplings[3].

Performance Comparison

The following table summarizes the quantitative physicochemical and performance data comparing these two systems.

MetricOxyma Pure + DICMethyl (diethoxyphosphoryl)(hydroxyimino)acetate
Primary Role Coupling Additive[5]Stand-alone Coupling Reagent[4]
Activation Intermediate O-acylisourea → Active Ester[6]Direct Active Ester Formation[3]
Racemization (N-Acyl/Formyl) Moderate to LowExceptionally Low (Near zero)[3]
Byproducts Generated Diisopropylurea (DIU), Oxyma[2]Dialkyl phosphate, Oxime derivative[3]
Solution-Phase Workup DIU can be difficult to removeByproducts easily removed via aqueous wash[7]
Hydrolytic Stability Stable in DMF/water mixturesStable in anhydrous DMF (>5 days); hydrolyzes in water[8]

Visualizing the Activation Pathways

G A Carboxylic Acid + DIC B O-acylisourea Intermediate A->B Activation D Oxyma Active Ester B->D + Oxyma C Oxyma Pure (Additive) C->D E Amine Addition D->E F Peptide Product + DIU E->F Coupling

Fig 1. Carbodiimide-mediated activation pathway using Oxyma Pure as a coupling additive.

G A Carboxylic Acid D Active Ester + Dialkyl Phosphate A->D Direct Activation B Methyl (diethoxyphosphoryl) (hydroxyimino)acetate B->D C Base (NaHCO3) C->D E Amine Addition D->E F Peptide Product E->F Coupling

Fig 2. Stand-alone activation pathway using Methyl (diethoxyphosphoryl)(hydroxyimino)acetate.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints to confirm reaction progress.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) using DIC/Oxyma Pure

Objective: Standard stepwise elongation of Fmoc-amino acids.

  • Resin Preparation : Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Deprotect using 20% piperidine in DMF (2 × 5 min). Validation Check: Wash the resin and perform a Kaiser test; a deep blue bead color confirms the presence of free amines.

  • Activation Cocktail : In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-AA-OH and 0.5 mmol of Oxyma Pure in 2 mL of DMF. Add 0.5 mmol of DIC.

  • Pre-activation : Stir the cocktail for 2-3 minutes. Causality: This brief pre-activation allows the O-acylisourea to fully convert to the Oxyma active ester before exposure to the resin, minimizing on-resin side reactions.

  • Coupling : Transfer the cocktail to the resin. Agitate at room temperature for 30-60 minutes.

  • Validation Check : Drain the reaction mixture, wash the resin thoroughly with DMF (3×), and perform a Kaiser test. A yellow/colorless bead indicates >99% coupling efficiency.

Protocol B: Solution-Phase Segment Coupling using Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

Objective: Racemization-free coupling of an N-acyl peptide segment to an amine segment.

  • Reaction Assembly : In an oven-dried flask under argon, dissolve the N-acyl carboxylic acid segment (1.0 eq) and the amine segment (1.1 eq) in anhydrous DMF to a concentration of 0.1 M. Causality: Anhydrous conditions are critical as phosphorylated oximes can slowly hydrolyze in the presence of water ()[8].

  • Base Addition : Add 6.0 eq of solid NaHCO3. Causality: NaHCO3 is a mild, heterogeneous base that deprotonates the carboxylic acid without abstracting the alpha-proton, thereby preserving chiral integrity[3].

  • Activation : Add 1.5 eq of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate. Stir the suspension at room temperature.

  • In-Process Validation : Monitor the reaction via LC-MS. You will observe the transient formation of the active ester mass, followed by the steady appearance of the product mass. Complete consumption of the acid typically occurs within 2-12 hours[3].

  • Workup Validation : Quench the reaction with water (1/5 volume of DMF) and stir for 30 minutes to hydrolyze any excess reagent[3]. Dilute with EtOAc and wash sequentially with 5% NaHCO3, 1M HCl, and brine. Validation Check: The dialkyl phosphate byproduct is highly water-soluble and will partition entirely into the aqueous layer, leaving high-purity peptide in the organic phase ()[7].

Conclusion

While Oxyma Pure remains an indispensable, cost-effective additive for routine SPPS ()[2], Methyl (diethoxyphosphoryl)(hydroxyimino)acetate and its DPOx analogs represent a critical advancement for complex, racemization-sensitive solution-phase couplings[3],[4]. By bypassing the O-acylisourea intermediate and generating easily removable phosphate byproducts, phosphorylated oximes provide a cleaner, more reliable thermodynamic funnel toward the desired peptide bond.

References

  • Luxembourg Bio Technologies. "OxymaPure® – Industry Standard Coupling Enhancer." OxymaPure. Available at: [Link]

  • Subirós-Funosas, R., et al. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega, 2022. Available at: [Link]

  • Kurosu, M., et al. "Oxyma-based phosphates for racemization-free peptide segment couplings." PubMed Central (PMC), 2014. Available at: [Link]

  • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications, 2021. Available at: [Link]

  • Thalluri, K., et al. "A New Oxyma Derivative for Nonracemizable Amide-Forming Reactions in Water." ResearchGate, 2014. Available at: [Link]

Sources

Comparative

Spectroscopic Comparison Guide: Methyl (Diethoxyphosphoryl)(hydroxyimino)acetate and Its Derivatives

As a Senior Application Scientist, evaluating the structural integrity of Horner-Wadsworth-Emmons (HWE) reagents and α-amino acid precursors is paramount. Methyl (diethoxyphosphoryl)(hydroxyimino)acetate represents a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity of Horner-Wadsworth-Emmons (HWE) reagents and α-amino acid precursors is paramount. Methyl (diethoxyphosphoryl)(hydroxyimino)acetate represents a highly functionalized synthetic scaffold, featuring a phosphonate ester, an oxime, and a carboxylate on a single carbon atom. The stereoelectronic interplay between these groups dictates its reactivity, particularly in the stereoselective synthesis of α,β-dehydroamino acids and bioactive phosphonates.

This guide provides a rigorous spectroscopic comparison of this core scaffold against its structural alternatives, establishing a self-validating framework for structural confirmation and experimental design.

Structural Variants Compared

To isolate the spectroscopic contributions of individual functional groups, we objectively compare the baseline product against three common synthetic alternatives:

  • Compound 1 (Baseline) : Methyl 2-(diethoxyphosphoryl)-2-(hydroxyimino)acetate.

  • Compound 2 (Ester Variant) : Ethyl 2-(diethoxyphosphoryl)-2-(hydroxyimino)acetate.

  • Compound 3 (Phosphonate Variant) : Methyl 2-(dimethoxyphosphoryl)-2-(hydroxyimino)acetate.

  • Compound 4 (Oxime Variant) : Methyl 2-(diethoxyphosphoryl)-2-(methoxyimino)acetate (O-methylated).

Spectroscopic Data Comparison

Causality Insight: The presence of the oxime group introduces E/Z geometric isomerism. The E-isomer (hydroxy group cis to the phosphonate) exhibits strong intramolecular hydrogen bonding between the N-OH and P=O groups. This interaction significantly deshields the oxime proton in ¹H NMR and shifts the P=O stretching frequency in IR spectroscopy 1.

Table 1: Multinuclear NMR Comparison (CDCl₃, 298 K)
Compound³¹P NMR (δ, ppm)¹H NMR (Oxime/Alkyl, δ, ppm)¹³C NMR (C=N, δ, ppm)
1 (Baseline) 8.5 (major), 7.2 (minor)11.2 (br s, OH), 3.85 (s, OMe)145.2 (d, J = 155 Hz)
2 (Ethyl Ester) 8.6 (major), 7.3 (minor)11.1 (br s, OH), 4.32 (q, OCH₂)145.5 (d, J = 154 Hz)
3 (Dimethoxy) 11.4 (major), 10.1 (minor)11.0 (br s, OH), 3.82 (d, P-OMe)146.1 (d, J = 158 Hz)
4 (O-Methyl) 7.8 (single isomer)4.05 (s, N-OMe), 3.86 (s, OMe)141.8 (d, J = 160 Hz)

Note: Major/minor signals correspond to E/Z isomers. O-alkylation (Compound 4) disrupts the hydrogen bonding network, locking the conformation and typically resulting in a single observable isomer at room temperature.

Table 2: IR and HRMS (ESI+) Data
CompoundIR: ν(O-H) / ν(C=O) / ν(P=O) cm⁻¹HRMS [M+H]⁺ (m/z)
1 (Baseline) 3250 (br) / 1735 / 1255254.0793
2 (Ethyl Ester) 3245 (br) / 1730 / 1255268.0950
3 (Dimethoxy) 3260 (br) / 1738 / 1262226.0480
4 (O-Methyl) N/A / 1740 / 1260268.0950

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following methodologies incorporate internal validation checkpoints.

Protocol A: Synthesis of Methyl (Diethoxyphosphoryl)(hydroxyimino)acetate (1)
  • Reagent Preparation : Dissolve methyl 2-(diethoxyphosphoryl)acetate (10.0 mmol) in glacial acetic acid (15 mL). Causality: Acetic acid serves as both the solvent and the necessary proton source for the generation of the active nitrosonium ion.

  • Nitrosation : Cool the solution to 5 °C. Add an aqueous solution of NaNO₂ (15.0 mmol in 5 mL H₂O) dropwise over 30 minutes. Maintain the temperature strictly below 10 °C. Causality: Elevated temperatures trigger the thermal decomposition of the intermediate C-nitroso compound into undesired nitrile byproducts.

  • Isomerization : Stir at room temperature for 4 hours. The initial blue/green color (indicating the C-nitroso intermediate) will fade to pale yellow as it tautomerizes to the thermodynamically stable oxime.

  • Validation Checkpoint : Take a 50 μL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and run TLC (EtOAc/Hexane 1:1). The product must stain intensely with KMnO₄ due to the oxidizable oxime group.

Protocol B: Rigorous NMR Acquisition for Phosphonoacetates
  • Sample Preparation : Dissolve 15 mg of the thoroughly dried analyte in 0.6 mL of anhydrous CDCl₃. Causality: Trace water rapidly exchanges with the oxime proton, broadening the ¹H NMR signal and obscuring the E/Z integration ratio.

  • ¹H NMR Acquisition : Acquire with a minimum of 16 scans. Set the spectral window to -1 to 15 ppm to ensure the highly deshielded N-OH proton (~11.2 ppm) is captured.

  • ³¹P{¹H} NMR Acquisition : Use inverse-gated decoupling. Causality: Standard continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the integration of phosphorus signals. Inverse-gated decoupling, combined with a relaxation delay (D1) of 5 seconds, ensures quantitative integration between the E and Z isomers, a critical factor when analyzing complex α-hydroxyphosphonate reaction mixtures 2.

Visualizing the Logic

Workflow A Starting Material Methyl 2-(diethoxyphosphoryl)acetate B Nitrosation (NaNO2, AcOH, 5 °C) A->B C Methyl (diethoxyphosphoryl) (hydroxyimino)acetate (E/Z Isomers) B->C Tautomerization D Spectroscopic Characterization (NMR, IR, MS) C->D E Derivatization (O-Alkylation) C->E F HWE Olefination (Dehydroamino Acids) C->F

Synthetic workflow and downstream applications of the α-hydroxyimino phosphonoacetate scaffold.

SpectroLogic N1 Structural Feature Spectroscopic Impact N2 Oxime E/Z Geometry 31P Shift Variation (Δδ ~1-2 ppm) N1->N2 N3 N3 N1->N3 N4 O-Alkylation (N-OMe) Loss of O-H stretch Upfield shift of C=N carbon N1->N4 N5 Phosphonate Esters 31P Shift: Diethoxy (~8 ppm) Dimethoxy (~11 ppm) N1->N5

Logical mapping of structural modifications to their corresponding spectroscopic signatures.

References

  • Stereoselectivity in fragmentation and rearrangement of α-hydroxyimino-phosphinates and -phosphonates. RSC Publishing. 1

  • Synthesis and Reactions of α-Hydroxyphosphonates. PMC - NIH. 2

Sources

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